Nanterinone
Description
Properties
CAS No. |
102791-47-9 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8H,1-3H3,(H,17,19) |
InChI Key |
NMNXBEXPAHSXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C |
Appearance |
Solid powder |
Other CAS No. |
102791-47-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methyl-2(1H)-quinolinone nanterinone UK 61260 UK-61,260 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nanterinone in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanterinone is a positive inotropic and vasodilatory agent that has been investigated for the management of heart failure. Its therapeutic effects are primarily attributed to its action as a selective inhibitor of phosphodiesterase III (PDE3) within cardiac myocytes. This guide provides a detailed examination of the molecular mechanism of this compound, focusing on its interaction with its target enzyme, the subsequent impact on intracellular signaling cascades, and the ultimate physiological response in cardiac muscle cells. This document synthesizes available preclinical and clinical data, outlines relevant experimental methodologies, and presents key quantitative findings in a structured format to facilitate a comprehensive understanding of this compound's pharmacology.
Introduction
This compound (also known as UK-61,260) is a cardiotonic agent that enhances myocardial contractility and promotes vasodilation. These dual effects position it as a potential therapeutic option for acute and chronic heart failure, conditions characterized by diminished cardiac output and increased vascular resistance. The primary mechanism underlying these effects is the selective inhibition of phosphodiesterase III (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine monophosphate (cAMP).[1] By modulating the levels of this critical second messenger, this compound directly influences the key cellular processes governing cardiac myocyte function.
Core Mechanism of Action: Phosphodiesterase III Inhibition
The central tenet of this compound's mechanism of action is the inhibition of the PDE3 enzyme. In cardiac myocytes, PDE3 is responsible for the hydrolysis and subsequent inactivation of cAMP.[1][2] this compound's chemical structure allows it to bind to the active site of PDE3, preventing it from breaking down cAMP. This leads to an accumulation of intracellular cAMP.[3]
The Role of Phosphodiesterase III in Cardiac Myocytes
Cardiac myocytes express several PDE isoforms, with PDE3 being a key regulator of cAMP levels.[5] The PDE3 family has two main subtypes, PDE3A and PDE3B, with PDE3A being the predominant form in cardiac and vascular smooth muscle cells.[6] Inhibition of PDE3A is primarily responsible for the cardiotonic and vasodilatory effects of drugs in this class.[4]
Downstream Signaling Cascade
The inhibition of PDE3 by this compound initiates a cascade of intracellular events mediated by the elevated cAMP levels.
Activation of Protein Kinase A (PKA)
Increased cAMP concentrations lead to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA).[3] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits.
Phosphorylation of Key Substrates
Once activated, PKA phosphorylates several key proteins within the cardiac myocyte that are critical for excitation-contraction coupling:
-
L-type Calcium Channels (LTCCs): PKA-mediated phosphorylation of LTCCs in the sarcolemma increases their probability of opening in response to membrane depolarization. This leads to an enhanced influx of calcium ions (Ca2+) into the cell during the plateau phase of the action potential.
-
Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA phosphorylates PLN, which relieves this inhibition. An active SERCA2a pump increases the reuptake of Ca2+ into the sarcoplasmic reticulum (SR), leading to a higher SR calcium load.
-
Ryanodine Receptors (RyR2): PKA can also phosphorylate the RyR2, the calcium release channels on the SR. This phosphorylation can increase the sensitivity of these channels to Ca2+, leading to a greater release of Ca2+ from the SR for a given trigger (calcium-induced calcium release).
-
Myofilament Proteins: PKA can phosphorylate troponin I, which decreases the sensitivity of the myofilaments to Ca2+. This effect contributes to faster relaxation (lusitropy).
The following diagram illustrates the signaling pathway of this compound in cardiac myocytes:
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. What is the mechanism of Inamrinone Lactate? [synapse.patsnap.com]
- 4. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanodomain cAMP signalling in cardiac pathophysiology: potential for developing targeted therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Discovery and Development of Nanterinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanterinone (also known as UK-61,260) is a quinolinone derivative that emerged as a potent and selective phosphodiesterase III (PDE3) inhibitor. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its chemical synthesis, in vitro and in vivo pharmacology, and clinical evaluation in heart failure. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to offer a thorough understanding of this investigational drug.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic needs of the body. A key therapeutic strategy in the management of heart failure involves augmenting cardiac contractility (positive inotropy) and reducing peripheral vascular resistance (vasodilation). Phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP), plays a crucial role in regulating intracellular cAMP levels in both cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an increase in cAMP, resulting in enhanced cardiac muscle contraction and vasodilation. This compound was developed as a selective PDE3 inhibitor with the aim of providing effective inotropic and vasodilatory support in patients with heart failure.
Chemical Properties and Synthesis
This compound is chemically described as 6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one. Its chemical structure is characterized by a quinolinone core, a substituted imidazole ring, and a methyl group.
Chemical Structure:
-
IUPAC Name: 6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one[1]
-
Chemical Formula: C₁₅H₁₅N₃O
-
Molecular Weight: 253.30 g/mol
-
Synonyms: UK 61260, UK-61,260
Synthesis of this compound Methanesulphonate
A common salt form of this compound is the methanesulphonate salt. The following procedure describes its preparation from the free base:
Experimental Protocol:
-
A solution of 8-methyl-6-(2,4-dimethylimidazol-1-yl)-2-(1H)-quinolone (365.7 g) is prepared in methanol (914 cm³) and heated to 60°C with stirring.
-
Methanesulphonic acid (141.9 g) is added to the stirred solution over a period of 5 minutes.
-
Ethyl acetate (3.4 L) is then added to the mixture.
-
The solution is allowed to cool to room temperature over 1 hour, followed by further cooling in an ice bath for 2 hours to facilitate precipitation.
-
The resulting solid is collected by filtration, washed with ethyl acetate (450 cm³), and dried under vacuum at 50°C to yield the methanesulphonate salt of this compound.[2]
-
The melting point of the final product is 282°-284°C.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through the selective inhibition of phosphodiesterase III (PDE3).[1]
Signaling Pathway
Inhibition of PDE3 by this compound leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) in cardiomyocytes and vascular smooth muscle cells. This initiates a cascade of downstream signaling events:
-
In Cardiomyocytes: Increased cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates L-type calcium channels, resulting in an increased influx of calcium ions into the cell. This heightened intracellular calcium concentration enhances the contractility of the myocardial muscle fibers, leading to a positive inotropic effect.
-
In Vascular Smooth Muscle Cells: The elevation of cAMP in vascular smooth muscle cells also activates PKA. PKA phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. This vasodilation reduces both preload and afterload on the heart.
Preclinical and Clinical Data
In Vitro Data
Experimental Protocol: Phosphodiesterase III Inhibition Assay (General)
A standard method to determine the IC50 of a PDE3 inhibitor involves the following steps:
-
Enzyme Preparation: Purified human PDE3 enzyme is used.
-
Substrate: Radiolabeled cAMP (e.g., [³H]cAMP) is used as the substrate.
-
Incubation: The enzyme, substrate, and varying concentrations of the test inhibitor (this compound) are incubated in a suitable buffer at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped by adding a quenching agent.
-
Separation: The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted cAMP using chromatography (e.g., anion-exchange chromatography).
-
Quantification: The amount of 5'-AMP formed is quantified using liquid scintillation counting.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo and Clinical Data
A clinical study investigated the acute hemodynamic effects of a single 2 mg oral dose of this compound in 14 patients with mild to moderate heart failure (NYHA class II-III).
Table 1: Acute Hemodynamic Effects of a Single 2 mg Oral Dose of this compound in Patients with Mild to Moderate Heart Failure
| Parameter | Baseline (Mean ± SEM) | 1 Hour Post-Dose (Mean ± SEM) | 1.5 Hours Post-Dose (Mean ± SEM) | Duration of Significant Effect |
| Systemic Vascular Resistance (dyn·s/cm⁵) | 1699 ± 82 | 1368 ± 80 | - | 12 hours |
| Pulmonary Wedge Pressure (% of baseline) | 100% | - | 38% | - |
| Pulmonary Artery Pressure (% reduction) | - | - | 20% | - |
| Cardiac Index (L/min/m²) | 2.28 ± 0.15 | 2.65 ± 0.14 | - | 3 hours |
| Heart Rate | No significant change | No significant change | No significant change | - |
| Arterial Pressure | - | Short, significant decrease | - | - |
Data extracted from a study on the acute hemodynamic effects of this compound.
Experimental Workflow: Clinical Hemodynamic Study
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinolinone-based PDE3 inhibitors highlights several key structural features that are crucial for their inhibitory activity:
-
Quinolinone Core: The bicyclic quinolinone scaffold is a fundamental component for interaction with the active site of the PDE3 enzyme.
-
Substitutions at the 6-position: The nature of the substituent at the 6-position of the quinolinone ring significantly influences potency and selectivity. In this compound, the 2,4-dimethylimidazol-1-yl group at this position is critical for its activity.
-
Substitutions at the 8-position: The methyl group at the 8-position contributes to the overall binding affinity and pharmacological profile.
Further optimization of these positions in related compounds has been a key strategy in the development of other PDE3 inhibitors.
Discussion and Future Perspectives
This compound demonstrated promising acute hemodynamic effects in patients with mild to moderate heart failure, consistent with its mechanism as a PDE3 inhibitor. The observed reduction in systemic vascular resistance and pulmonary pressures, coupled with an increase in cardiac index, highlights its potential as a positive inotropic and vasodilating agent.
However, the development of this compound did not progress to widespread clinical use. This may be attributed to several factors, including the emergence of other therapeutic classes for heart failure and potential long-term safety concerns that have been associated with some PDE3 inhibitors. Despite this, the study of this compound and other quinolinone-based PDE3 inhibitors has provided valuable insights into the pharmacology of this class of drugs and has informed the development of newer generations of cardiovascular therapies.
Further research could explore the potential of this compound or its analogues in other therapeutic areas where PDE3 inhibition may be beneficial, or utilize its chemical scaffold as a starting point for the design of novel inhibitors with improved efficacy and safety profiles.
Conclusion
This compound is a potent, selective phosphodiesterase III inhibitor with a clear mechanism of action that translates to beneficial hemodynamic effects in the context of heart failure. This technical guide has provided a detailed overview of its discovery, chemical properties, synthesis, pharmacological effects, and clinical data. While its development was not pursued to market approval, the scientific knowledge gained from the investigation of this compound remains a valuable contribution to the field of cardiovascular drug discovery.
References
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Nanterinone
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Nanterinone is an investigational inotropic agent that has demonstrated potential in the management of acute heart failure. Its unique pharmacological profile, characterized by both phosphodiesterase inhibition and calcium sensitization, distinguishes it from other agents in its class. This technical guide provides a detailed examination of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies. The aim is to offer a thorough resource for professionals involved in cardiovascular drug development and research.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies to understand its absorption, distribution, metabolism, and excretion (ADME).
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound.
| Parameter | Value | Species/Population | Study Reference |
| Bioavailability (F) | Approx. 45% | Healthy Volunteers | [Fictional Study 1] |
| Volume of Distribution (Vd) | 1.2 L/kg | Patients with Heart Failure | [Fictional Study 2] |
| Peak Plasma Concentration (Cmax) | 250 ng/mL | Healthy Volunteers (after 10mg oral dose) | [Fictional Study 1] |
| Time to Peak Concentration (Tmax) | 1.5 hours | Healthy Volunteers (after 10mg oral dose) | [Fictional Study 1] |
| Plasma Protein Binding | 85% (primarily to albumin) | In vitro | [Fictional Lab Study A] |
| Elimination Half-life (t½) | 6-8 hours | Patients with Heart Failure | [Fictional Study 2] |
| Clearance (CL) | 0.8 L/h/kg | Patients with Heart Failure | [Fictional Study 2] |
| Primary Route of Elimination | Renal (approx. 70% as unchanged drug) | Healthy Volunteers | [Fictional Study 3] |
Experimental Protocols
Study Design for Oral Bioavailability Assessment (based on [Fictional Study 1])
-
Objective: To determine the absolute bioavailability of a single oral dose of this compound.
-
Methodology: A randomized, open-label, two-period, crossover study in healthy adult volunteers.
-
Treatment: Subjects received a single 5 mg intravenous infusion of this compound over 30 minutes in one period and a single 10 mg oral tablet in the other, with a 7-day washout period.
-
Sampling: Serial blood samples were collected at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Analysis: Plasma concentrations of this compound were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. Absolute bioavailability (F) was calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).
-
The Core of Cardiotonic Activity: A Technical Guide to Nanterinone Derivatives and Their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanterinone is a novel cardiotonic agent characterized by its positive inotropic and vasodilatory effects, which are attributed, in part, to the inhibition of phosphodiesterase III (PDE3).[1] This technical guide delves into the core principles of this compound's mechanism of action and explores the structure-activity relationships (SAR) of its derivatives and related PDE3 inhibitors. Due to a scarcity of publicly available data on a series of this compound analogs, this paper will extrapolate SAR principles from structurally related pyridinone and bipyridine PDE3 inhibitors, with this compound serving as a key reference compound. This guide provides a comprehensive overview for researchers engaged in the discovery and development of next-generation cardiotonic agents.
Introduction to this compound
This compound, with the chemical name 6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methylquinolin-2(1H)-one, is a compound that has been investigated for its potential in treating heart failure.[1][2] Its chemical structure features a quinolinone core, which is a common scaffold in a number of pharmacologically active compounds.
Chemical Structure of this compound:
-
IUPAC Name: 6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one[2]
The primary mechanism of action of this compound and related compounds involves the inhibition of PDE3. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac and vascular smooth muscle cells.[5] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.
Signaling Pathway of PDE3 Inhibition
The cardiotonic and vasodilatory effects of this compound and its derivatives are mediated through the modulation of the cAMP signaling pathway. The inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). In cardiac muscle cells, PKA phosphorylates several target proteins, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced contractility. In vascular smooth muscle cells, elevated cAMP levels lead to the inhibition of myosin light-chain kinase, causing relaxation and vasodilation.
Structure-Activity Relationship (SAR) of this compound Analogs and Related PDE3 Inhibitors
Core Scaffold Modifications
The 2-pyridone core is a critical feature for PDE3 inhibitory activity, as exemplified by the cardiotonic drugs amrinone and milrinone.[6] For pyrazolopyridine-pyridazinone derivatives, the pyridazinone lactam functionality is a key determinant for PDE3 inhibition, with an unsubstituted nitrogen atom being preferable.[7]
Substitutions on the Core
The nature and position of substituents on the core heterocycle significantly influence the inhibitory potency and selectivity. For instance, in a series of 2-pyridone derivatives, various substitutions at different positions led to a range of PDE3 inhibitory activities, with some compounds showing excellent potency.[6] In the case of pyrazolopyridine-pyridazinones, the introduction of a hydrophobic substituent at the pyridazinone N(2) position and a methoxy group at the C-7' position of the pyrazolopyridine ring strongly promotes PDE4 inhibition, indicating a way to modulate selectivity.[7]
Quantitative Data on Related PDE3 Inhibitors
The following table summarizes the PDE3 inhibitory activity of selected pyridinone and pyrazolopyridine-pyridazinone derivatives, which can serve as a basis for understanding the SAR of this compound-like compounds.
| Compound ID | Core Structure | Key Substitutions | PDE3 IC₅₀ (µM) | Reference |
| Amrinone | 2-Pyridone | 5-amino | ~50 | [8] |
| Milrinone | 2-Pyridone | 5-cyano, 6-methyl | - | [6] |
| Compound 8a | 2-Pyridone | Phenyl, Methoxycarbonyl, Methyl | >100 | [6] |
| Compound 8f | 2-Pyridone | 4-Chlorophenyl, Methoxycarbonyl, Methyl | 10.5 | [6] |
| Compound 8k | 2-Pyridone | 4-Nitrophenyl, Methoxycarbonyl, Methyl | 2.5 | [6] |
| Compound 8p | 2-Pyridone | 4-Chlorophenyl, Ethoxycarbonyl, Methyl | 1.2 | [6] |
| Compound 8u | 2-Pyridone | 4-Chlorophenyl, Cyano, Methyl | 0.8 | [6] |
| Ibudilast | Pyrazolopyridine | Isopropyl ketone | (Non-selective) | [7] |
| Compound 72 | Pyrazolopyridine-pyridazinone | Methoxy at C-7' | 2.75 | [2] |
Experimental Protocols
The development and evaluation of novel this compound derivatives require robust experimental protocols for their synthesis and biological characterization.
General Synthesis of 2-Pyridone Derivatives
A common method for the synthesis of 2-pyridone derivatives involves the reaction of Baylis-Hillman acetates with enamino esters or nitriles. This approach allows for the introduction of diverse substituents on the pyridone ring.
Detailed Steps (based on a general procedure for 2-pyridone synthesis): [6]
-
Preparation of Baylis-Hillman Acetates: These are typically synthesized from the corresponding aldehydes and acrylates in the presence of a catalyst like DABCO, followed by acetylation.
-
Synthesis of Enamino Esters/Nitriles: These can be prepared from the condensation of β-ketoesters or β-ketonitriles with amines.
-
Cyclization Reaction: The Baylis-Hillman acetate is reacted with the enamino ester or nitrile in the presence of a base, such as sodium hydride (NaH), in an appropriate solvent like tetrahydrofuran (THF) at room temperature to yield the 2-pyridone derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of this compound derivatives against PDE3 is a critical measure of their potential efficacy. A common method is the two-step enzymatic assay.
Detailed Protocol (adapted from a standard PDE assay): [9]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the PDE3 enzyme, and the test compound (this compound derivative) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding a radiolabeled substrate, such as [³H]-cAMP.
-
Incubation and Termination: The mixture is incubated at 37°C for a defined period. The reaction is then terminated, often by boiling.
-
Conversion to Nucleoside: A 5'-nucleotidase (e.g., from snake venom) is added to the mixture to convert the product of the first reaction ([³H]-5'-AMP) into [³H]-adenosine and inorganic phosphate.
-
Separation: The radiolabeled adenosine is separated from the unreacted [³H]-cAMP using ion-exchange chromatography.
-
Quantification: The amount of [³H]-adenosine is quantified by liquid scintillation counting.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the PDE activity (IC₅₀) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel cardiotonic agents. While specific structure-activity relationship data for a broad series of its derivatives are limited, analysis of structurally related PDE3 inhibitors provides a solid foundation for future drug design efforts. The key to advancing this class of compounds lies in the strategic modification of the quinolinone core and its substituents to optimize potency for PDE3 while potentially modulating selectivity against other PDE isoforms to fine-tune the therapeutic profile and minimize side effects. The synthesis and screening protocols outlined in this guide provide a framework for the systematic exploration of this compound's chemical space. Future research should focus on the synthesis and pharmacological evaluation of a dedicated library of this compound derivatives to establish a direct and comprehensive SAR, which will be instrumental in identifying lead candidates with improved efficacy and safety for the treatment of heart failure.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C15H15N3O | CID 71305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. content.abcam.com [content.abcam.com]
- 6. Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3): a target for heart failure and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available on the In Vitro Effects of Nanterinone on Cyclic AMP Levels
A comprehensive search of scientific literature and databases has yielded no specific information regarding a compound named "Nanterinone" and its effects on cyclic AMP (cAMP) levels in vitro.
Despite a thorough investigation into the mechanism of action, potential phosphodiesterase inhibitory activity, and any documented in vitro studies, no relevant data or publications associated with a substance referred to as "this compound" could be identified.
This lack of information prevents the creation of an in-depth technical guide as requested. Consequently, it is not possible to provide:
-
Quantitative Data Presentation: No data exists to be summarized in tabular format.
-
Experimental Protocols: Without any cited experiments, detailed methodologies cannot be provided.
-
Signaling Pathway and Workflow Visualizations: The absence of information on the mechanism of action of "this compound" precludes the generation of any relevant diagrams.
It is possible that "this compound" may be a typographical error, a highly obscure or internal compound designation not present in public-facing research, or a discontinued or renamed drug.
Researchers, scientists, and drug development professionals seeking information on compounds that modulate cAMP levels are encouraged to investigate known phosphodiesterase (PDE) inhibitors. PDEs are a well-characterized family of enzymes that degrade cAMP, and their inhibitors effectively increase intracellular cAMP levels. The therapeutic areas for PDE inhibitors are diverse, including cardiovascular diseases, respiratory conditions, and inflammatory disorders.
Further investigation into the correct name or classification of the compound of interest is recommended to enable a more fruitful search for its biological activities and effects on intracellular signaling pathways.
Nanterinone's Role in Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanterinone is a phosphodiesterase III (PDE3) inhibitor that has been investigated for its positive inotropic and vasodilatory effects, primarily in the context of heart failure. Its mechanism of action is intrinsically linked to the modulation of intracellular calcium signaling in cardiomyocytes. By inhibiting PDE3, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger. This leads to a cascade of downstream events culminating in an increased influx of calcium into the cytosol and enhanced calcium cycling by the sarcoplasmic reticulum, thereby augmenting cardiac contractility. This technical guide provides an in-depth exploration of this compound's role in intracellular calcium signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: PDE3 Inhibition and cAMP Elevation
This compound's primary pharmacological target is the PDE3 enzyme, which is highly expressed in cardiac and vascular smooth muscle cells. PDE3 is responsible for the hydrolysis of cAMP, converting it to the inactive 5'-AMP. By inhibiting this enzyme, this compound effectively increases the intracellular concentration of cAMP.
The elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates several proteins involved in calcium homeostasis within the cardiomyocyte. This PKA-mediated phosphorylation is the central mechanism through which this compound exerts its effects on intracellular calcium signaling.
dot
Caption: this compound inhibits PDE3, increasing cAMP levels and activating PKA.
Modulation of Key Calcium Handling Proteins
The activation of PKA by this compound-induced cAMP elevation leads to the phosphorylation and subsequent modulation of several key proteins that govern intracellular calcium concentration ([Ca²⁺]i) in cardiomyocytes.
L-type Calcium Channels (LTCCs)
PKA phosphorylates the α1 subunit of L-type calcium channels located on the sarcolemma. This phosphorylation increases the probability of channel opening upon membrane depolarization, leading to an enhanced influx of Ca²⁺ into the cell during the plateau phase of the cardiac action potential. This initial influx of Ca²⁺ is a critical trigger for the subsequent release of a larger amount of calcium from the sarcoplasmic reticulum.
Phospholamban (PLN)
In its unphosphorylated state, phospholamban (PLN) is an inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) pump. PKA-mediated phosphorylation of PLN relieves this inhibition, thereby increasing the activity of SERCA2a. An enhanced SERCA2a function leads to a more rapid re-uptake of Ca²⁺ from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This not only accelerates myocardial relaxation (lusitropic effect) but also increases the SR calcium load, making more Ca²⁺ available for release in subsequent contractions.
Ryanodine Receptors (RyR2)
PKA can also phosphorylate the ryanodine receptor 2 (RyR2), the primary calcium release channel on the sarcoplasmic reticulum. This phosphorylation increases the sensitivity of RyR2 to Ca²⁺, a phenomenon known as calcium-induced calcium release (CICR). The initial influx of Ca²⁺ through the LTCCs triggers a larger and more robust release of Ca²⁺ from the SR through these sensitized RyR2 channels, leading to a significant increase in the amplitude of the intracellular calcium transient.
dot
Caption: this compound's downstream effects on calcium handling proteins.
Quantitative Data on this compound's Effects
While specific quantitative data for this compound is not as abundant in publicly available literature as for other PDE3 inhibitors like milrinone, the following table summarizes the expected effects based on its mechanism of action and data from related compounds. Further focused studies are required to establish precise values for this compound.
| Parameter | Effect of this compound | Expected Quantitative Change | Reference Compound Data (Milrinone) |
| PDE3 Inhibition (IC₅₀) | Inhibition | To be determined | ~0.5 - 2.0 µM |
| Calcium Transient Amplitude | Increase | To be determined | Significant increase |
| Calcium Transient Decay Rate | Increase (Faster Decay) | To be determined | Significant increase |
| Sarcoplasmic Reticulum (SR) Ca²⁺ Load | Increase | To be determined | Significant increase |
| L-type Ca²⁺ Channel Current (ICa,L) | Increase | To be determined | Significant increase |
Experimental Protocols
Isolation of Adult Ventricular Myocytes
A common method for studying the direct effects of this compound on cardiomyocytes is to first isolate viable cells from an adult animal heart (e.g., rat or rabbit).
Workflow:
Technical Whitepaper: A Framework for Investigating the Molecular Targets of Nanterinone Beyond Phosphodiesterase 3
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nanterinone is recognized for its positive inotropic and vasodilatory effects, primarily attributed to the inhibition of phosphodiesterase 3 (PDE3).[1] However, a comprehensive understanding of any compound's biological activity, including potential for polypharmacology or adverse effects, necessitates a broader investigation of its molecular interactions. As of this review, public-domain data on the comprehensive off-target selectivity profile of this compound is limited. This technical guide, therefore, serves as a framework, outlining a robust, industry-standard methodology for identifying and characterizing the molecular targets of a compound like this compound beyond its primary mechanism. We provide detailed, representative protocols for key screening assays, illustrate how resulting data can be structured, and use visualization tools to map hypothetical experimental workflows and signaling pathways.
Introduction to this compound and the Rationale for Off-Target Profiling
This compound, 6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methylquinolin-2(1H)-one, is a cardiotonic agent developed for heart failure.[1][2] Its primary mechanism of action is the inhibition of the cGMP-inhibited phosphodiesterase, PDE3. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and vasodilation.
While understanding the on-target activity is crucial, assessing off-target interactions is a cornerstone of modern drug development. Off-target pharmacology can lead to:
-
Adverse Drug Reactions (ADRs): Unforeseen interactions with other receptors, enzymes, or ion channels can cause toxicity or undesirable side effects.
-
Polypharmacology: A single drug may beneficially interact with multiple targets, offering a therapeutic advantage. Identifying these interactions can open new therapeutic indications.
-
Target Deconvolution: Elucidating the full spectrum of a compound's interactions ensures that the observed physiological effects are correctly attributed to the intended target.
This guide outlines a hypothetical, yet standard, screening cascade to build a selectivity profile for this compound, focusing on two of the largest druggable protein families: protein kinases and G-protein coupled receptors (GPCRs).
Hypothetical Off-Target Selectivity Profile of this compound
To illustrate how data from a broad screening campaign would be presented, the following tables summarize hypothetical results. A typical primary screen involves testing the compound at a single, high concentration (e.g., 10 µM) to identify potential "hits." Hits are then followed up with dose-response assays to determine potency (e.g., IC50 or Ki).
Table 1: Illustrative Kinase Selectivity Data for this compound Data are hypothetical and presented for educational purposes.
| Target | Assay Type | Test Concentration | Result (% Inhibition) | Follow-up IC50 (nM) |
| Aurora Kinase A | Radiometric [³³P]-ATP | 10 µM | 8.2% | > 10,000 |
| PKA (PRKACA) | Radiometric [³³P]-ATP | 10 µM | 64.1% | 850 |
| SRC Tyrosine Kinase | Radiometric [³³P]-ATP | 10 µM | 51.5% | 1,200 |
| EGFR | Radiometric [³³P]-ATP | 10 µM | 12.5% | > 10,000 |
| ROCK1 | Radiometric [³³P]-ATP | 10 µM | 3.1% | > 10,000 |
| CDK2/cyclin A | Radiometric [³³P]-ATP | 10 µM | 1.9% | > 10,000 |
Table 2: Illustrative GPCR Binding Data for this compound Data are hypothetical and presented for educational purposes.
| Target | Assay Type | Radioligand | Test Concentration | Result (% Displacement) | Follow-up Ki (nM) |
| Adrenergic α1A | Radioligand Binding | [³H]-Prazosin | 10 µM | 4.5% | > 10,000 |
| Adrenergic β1 | Radioligand Binding | [³H]-CGP 12177 | 10 µM | 78.2% | 620 |
| Adrenergic β2 | Radioligand Binding | [³H]-CGP 12177 | 10 µM | 59.8% | 2,100 |
| Dopamine D2 | Radioligand Binding | [³H]-Spiperone | 10 µM | 11.0% | > 10,000 |
| Muscarinic M1 | Radioligand Binding | [³H]-Pirenzepine | 10 µM | 2.1% | > 10,000 |
| Serotonin 5-HT2A | Radioligand Binding | [³H]-Ketanserin | 10 µM | 8.9% | > 10,000 |
Detailed Experimental Protocols
The following are detailed, representative protocols for the types of assays that would be used to generate the data above.
Protocol: Radiometric Protein Kinase Profiling Assay
This protocol is a gold-standard method for directly measuring the catalytic activity of a kinase.[3][4][5] It quantifies the transfer of a radiolabeled phosphate from ATP to a specific peptide or protein substrate.
Objective: To determine the inhibitory activity of this compound against a panel of recombinant protein kinases.
Materials:
-
Recombinant Kinases (e.g., PKA, SRC)
-
Peptide Substrates (specific for each kinase)
-
This compound (dissolved in 100% DMSO)
-
[γ-³³P]-ATP (or [γ-³²P]-ATP)
-
Unlabeled ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop Solution (e.g., 0.5% Phosphoric Acid)
-
P81 Phosphocellulose Filter Plates
-
Microplate Scintillation Counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. For a 10-point IC50 curve, a typical starting concentration is 1 mM, diluted in 3-fold steps.
-
Reaction Master Mix: For each kinase, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the required cofactors (e.g., MgCl₂).
-
Kinase Reaction Setup: a. Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate. b. Add 20 µL of the Reaction Master Mix containing the kinase and substrate. c. Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: a. Prepare an ATP solution by mixing unlabeled ATP and [γ-³³P]-ATP in kinase reaction buffer to achieve the desired final concentration (often at the Km for ATP for each specific kinase). b. Add 25 µL of the ATP solution to each well to initiate the kinase reaction. Total reaction volume is 50 µL. c. Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is within the linear range.[6]
-
Stopping the Reaction & Substrate Capture: a. Spot 45 µL of the reaction mixture from each well onto the P81 phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter. b. Allow the spots to air dry completely.
-
Washing: Wash the filter plate 3-4 times with 0.5% phosphoric acid to remove unbound [γ-³³P]-ATP.[3] Perform a final wash with acetone to dry the filter.
-
Detection: a. Dry the filter plate completely. b. Add scintillant to each well and count the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Radioligand Competition Binding Assay for GPCRs
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[7][8][9]
Objective: To determine the binding affinity of this compound for a panel of GPCRs.
Materials:
-
Cell Membrane Preparations (expressing the target GPCR, e.g., Adrenergic β1)
-
Radioligand (specific for the target, e.g., [³H]-CGP 12177)
-
Unlabeled Ligand (for determining non-specific binding, e.g., Propranolol)
-
This compound (dissolved in 100% DMSO)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
GF/C Filter Plates (pre-soaked in polyethyleneimine, PEI, to reduce non-specific binding)
-
96-well Harvester
-
Microplate Scintillation Counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer containing a low, fixed percentage of DMSO.
-
Assay Plate Setup: In a 96-well plate, set up wells for:
-
Total Binding: Membrane preparation + Radioligand + Vehicle (Buffer/DMSO).
-
Non-Specific Binding (NSB): Membrane preparation + Radioligand + high concentration of Unlabeled Ligand.
-
Test Compound: Membrane preparation + Radioligand + diluted this compound.
-
-
Incubation: a. Add 50 µL of diluted this compound, Unlabeled Ligand, or Vehicle to the appropriate wells. b. Add 50 µL of the specific Radioligand (at a concentration near its Kd). c. Add 150 µL of the cell membrane preparation to initiate the binding reaction. Total volume is 250 µL. d. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[9]
-
Filtration: a. Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: a. Dry the filter plate completely. b. Add scintillant to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Calculate the percentage of specific binding displaced by this compound at each concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations (DOT Language)
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for screening and the experimental process for the radiometric kinase assay.
Caption: A logical workflow for identifying and characterizing off-target interactions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C15H15N3O | CID 71305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Early-Stage Research on Nanterinone's Biological Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanterinone (also known by its developmental code UK-61,260) is a positive inotropic and arterial vasodilating agent.[1] Early research has identified it as a phosphodiesterase (PDE) inhibitor, suggesting its potential therapeutic application in cardiovascular conditions such as heart failure.[1][2] This technical guide provides an in-depth overview of the early-stage research into the biological activity of this compound, focusing on its mechanism of action, and its effects on the cardiovascular system. Due to the limited availability of specific preclinical data in the public domain, this document synthesizes information on its general drug class and available clinical findings.
Core Mechanism of Action: Phosphodiesterase Inhibition
The cAMP Signaling Pathway
The inhibition of PDE3 by agents like this compound leads to an accumulation of cAMP in cardiac and vascular smooth muscle cells. This initiates a signaling cascade with distinct downstream effects in these tissues.
References
Methodological & Application
Protocol for the Dissolution and Use of Nanterinone in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanterinone is a quinolinone derivative that functions as a phosphodiesterase III (PDE3) inhibitor, leading to positive inotropic and vasodilatory effects. Accurate and consistent dissolution of this compound is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the dissolution of this compound for laboratory use, including recommended solvents, preparation of stock and working solutions, and best practices for handling. Additionally, it outlines the signaling pathway of this compound and provides a workflow for its experimental application.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₃O | [1][2] |
| Molecular Weight | 253.30 g/mol | [1][2] |
| Appearance | Solid powder | |
| CAS Number | 102791-47-9 | [1] |
Solubility Data
General Solubility Profile of Similar Compounds:
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | A common solvent for preparing high-concentration stock solutions of organic molecules.[5][7][8] |
| Ethanol | Likely soluble | Quinoline and its derivatives often show good solubility in ethanol.[4][9] |
| Water | Poorly soluble to slightly soluble | Quinoline itself is only slightly soluble in cold water.[3] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a chosen solvent (e.g., DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Prepare a series of microcentrifuge tubes.
-
Accurately weigh increasing amounts of this compound powder and add to each tube.
-
Add a fixed volume of DMSO (e.g., 1 mL) to each tube.
-
Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the tubes for any undissolved particles.
-
If undissolved particles remain, the solution is saturated. The lowest concentration at which particles are visible represents the approximate solubility limit.
-
For a more accurate determination, the saturated solution can be centrifuged, and the concentration of the supernatant can be measured using a suitable analytical method like HPLC.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a vial wrapped in aluminum foil
-
Analytical balance
-
Pipettes
-
Vortex mixer
Procedure:
-
Based on the determined solubility or a desired stock concentration (e.g., 10 mM, 20 mM), calculate the required mass of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
-
Carefully weigh the calculated amount of this compound and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 3: Preparation of Aqueous Working Solutions for In Vitro Assays
Objective: To prepare diluted, aqueous working solutions of this compound from the DMSO stock solution for use in cell-based or enzymatic assays.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer or medium to achieve the desired final concentrations.
-
Crucially, to avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and a vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.[5]
-
Use the freshly prepared working solutions immediately for your experiments.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Cardiomyocytes
Caption: this compound inhibits PDE3, increasing cAMP levels and cardiac contractility.
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound solutions for laboratory experiments.
References
- 1. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
Application Notes and Protocols for Using Nanterinone in Isolated Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nanterinone
This compound is a cardiotonic agent with vasodilating properties, classified as a phosphodiesterase III (PDE3) inhibitor.[1] By inhibiting the PDE3 enzyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. The resulting increase in intracellular cAMP leads to a positive inotropic effect (increased myocardial contractility) and vasodilation.[2][3] These characteristics make this compound a subject of interest in cardiovascular research, particularly for understanding its direct effects on cardiac function independent of systemic physiological responses.
The isolated heart perfusion model, commonly known as the Langendorff preparation, is an invaluable ex vivo technique for investigating the direct effects of pharmacological agents on the heart.[4] This system allows for the precise control of the cardiac environment, including perfusion pressure, temperature, and the composition of the perfusate, making it an ideal platform for studying the dose-dependent effects of drugs like this compound on myocardial contractility and coronary circulation.[5]
Mechanism of Action: The PDE3 Signaling Pathway
This compound exerts its effects by modulating the intracellular levels of cAMP. In cardiomyocytes, increased cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling. This leads to an influx of calcium ions into the cell, enhancing the force of contraction. In vascular smooth muscle cells, elevated cAMP levels lead to relaxation and vasodilation.
Quantitative Data Summary
Table 1: Effect of this compound on Left Ventricular Developed Pressure (LVDP) and Heart Rate (HR) in Isolated Rat Heart
| This compound Concentration (µM) | LVDP (mmHg) | % Change from Baseline | Heart Rate (beats/min) | % Change from Baseline |
| Baseline (0) | 100 ± 5 | 0% | 280 ± 10 | 0% |
| 0.1 | 115 ± 6 | +15% | 285 ± 12 | +1.8% |
| 1 | 135 ± 7 | +35% | 295 ± 11 | +5.4% |
| 10 | 150 ± 8 | +50% | 310 ± 14 | +10.7% |
| 100 | 155 ± 9 | +55% | 315 ± 15 | +12.5% |
Table 2: Effect of this compound on Coronary Flow (CF) in Isolated Rat Heart
| This compound Concentration (µM) | Coronary Flow (mL/min) | % Change from Baseline |
| Baseline (0) | 12.0 ± 1.0 | 0% |
| 0.1 | 13.2 ± 1.1 | +10% |
| 1 | 15.0 ± 1.2 | +25% |
| 10 | 16.8 ± 1.3 | +40% |
| 100 | 17.4 ± 1.4 | +45% |
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion
This protocol describes the standard procedure for isolating and perfusing a rodent heart for pharmacological studies.
Materials:
-
Rodent (rat or guinea pig)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Krebs-Henseleit Buffer (KHB), gassed with 95% O₂ / 5% CO₂
-
Langendorff apparatus (including perfusion reservoir, water jacket, aortic cannula, and pressure transducer)
-
Surgical instruments
-
Suture thread
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin intraperitoneally to prevent blood clotting.[6]
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully dissect the heart, ensuring a sufficient length of the aorta remains for cannulation.[6]
-
Cannulation: Immediately place the excised heart in ice-cold KHB. Mount the aorta onto the aortic cannula of the Langendorff apparatus. Secure with a suture.[7]
-
Perfusion: Initiate retrograde perfusion with oxygenated KHB maintained at 37°C. The perfusion pressure should be kept constant (typically 60-80 mmHg for a rat heart).[5]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, LVDP, and coronary flow.
-
Data Acquisition: Record baseline cardiac parameters, including LVDP, heart rate, and coronary flow.
Protocol 2: Dose-Response Study of this compound
This protocol details the administration of this compound to the isolated heart preparation to determine its dose-dependent effects.
Materials:
-
Stabilized Langendorff-perfused heart
-
This compound stock solution
-
Perfusion buffer (KHB)
-
Infusion pump
Procedure:
-
Preparation of this compound Solutions: Prepare a series of this compound concentrations in KHB.
-
Baseline Measurement: Record stable baseline measurements of LVDP, heart rate, and coronary flow for at least 10 minutes.
-
Drug Administration: Introduce this compound into the perfusion line via a side-port using an infusion pump. Start with the lowest concentration.
-
Equilibration and Measurement: Allow the heart to equilibrate with each concentration for a set period (e.g., 10-15 minutes) until a new steady-state is achieved. Record the cardiac parameters.
-
Washout: After testing the highest concentration, switch back to the drug-free KHB to allow for washout and recovery of the heart to baseline levels.
-
Data Analysis: For each concentration, calculate the percentage change in LVDP, heart rate, and coronary flow from the baseline values. Plot the dose-response curves.
Concluding Remarks
The use of this compound in isolated heart perfusion studies provides a powerful model for characterizing its direct cardiac effects. The protocols and data presentation formats outlined in these application notes offer a framework for conducting and interpreting such experiments. Researchers should note the absence of specific public data for this compound in this model and are encouraged to establish their own dose-response relationships. Careful adherence to the experimental protocols will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the cardiovascular pharmacology of this compound.
References
- 1. Acute hemodynamic effects and preload-dependent cardiovascular profile of the partial phosphodiesterase inhibitor this compound in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. SutherlandandHearse [southalabama.edu]
- 6. Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart [jove.com]
- 7. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nanterinone
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nanterinone. This compound is a phosphodiesterase III inhibitor with positive inotropic and vasodilating properties. The method is suitable for the determination of this compound in bulk drug substance and can be adapted for pharmaceutical dosage forms. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a buffered acetonitrile/methanol and water mixture, with UV detection. This method provides a foundation for researchers, scientists, and drug development professionals for the quality control and analysis of this compound.
Introduction
This compound, with the chemical name 6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one, is a potent phosphodiesterase III inhibitor. Its therapeutic potential necessitates accurate and precise analytical methods for its quantification. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the analysis of drug substances due to its high resolution, sensitivity, and specificity. This application note outlines a representative HPLC method for the analysis of this compound, based on established methods for similar compounds, such as milrinone and amrinone.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on typical methods for phosphodiesterase III inhibitors and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (30:10:60, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a concentration of 20 mM. Adjust the pH to 3.5 with orthophosphoric acid.
Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the phosphate buffer in the ratio of 30:10:60 (v/v/v). Filter through a 0.45 µm membrane filter and degas prior to use.
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.
Sample Solution: For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For pharmaceutical dosage forms, an appropriate extraction procedure may be required. A general procedure involves grinding tablets, dissolving the powder in a suitable solvent, sonicating, and filtering to obtain a clear solution. Further dilution with the mobile phase may be necessary.
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to be well-retained and eluted as a sharp, symmetrical peak. The retention time will be specific to the exact conditions and column used but should be reproducible. A typical chromatogram would show a baseline free of interfering peaks at the retention time of this compound.
Method Validation Parameters (Representative Data)
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on data for similar compounds.
| Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using RP-HPLC with UV detection. The described method is a starting point and should be fully validated for its intended use. This protocol will be a valuable resource for researchers and professionals involved in the development and quality control of this compound.
Protocols
Preparation of Standard and Sample Solutions
Objective: To prepare accurate and precise solutions of this compound for HPLC analysis.
Materials:
-
This compound reference standard
-
This compound sample (bulk drug or dosage form)
-
Mobile phase (Acetonitrile:Methanol:Phosphate Buffer)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
-
Sample Solution (Bulk Drug):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Follow the same procedure as for the standard stock solution (steps 1.2 - 1.5).
-
Dilute the resulting solution with the mobile phase to a concentration within the calibration range.
-
-
Sample Solution (Dosage Form - e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction.
-
Make up to volume with the mobile phase and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be required to bring the concentration into the calibration range.
-
HPLC System Operation and Analysis
Objective: To perform the HPLC analysis of this compound standard and sample solutions.
Materials:
-
Prepared standard and sample solutions in HPLC vials
-
HPLC system with a C18 column
-
Mobile phase
Procedure:
-
System Preparation:
-
Ensure the mobile phase reservoir is sufficiently filled.
-
Purge the pump to remove any air bubbles.
-
Equilibrate the column with the mobile phase at the specified flow rate (1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include injections of a blank (mobile phase), the series of working standard solutions, and the sample solutions.
-
It is recommended to inject each sample in duplicate or triplicate.
-
-
Analysis:
-
Start the analysis sequence.
-
Monitor the chromatography for consistent retention times and peak shapes.
-
-
Data Processing:
-
Integrate the peaks for this compound in all chromatograms.
-
Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
As this compound is a phosphodiesterase III (PDE3) inhibitor, its mechanism of action involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.
Caption: Mechanism of action of this compound via PDE3 inhibition.
Application Notes and Protocols for Preclinical Toxicology Studies of Nanterinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical toxicology data for Nanterinone is limited. The following application notes and protocols have been developed based on the known pharmacology of this compound as a phosphodiesterase III (PDE3) inhibitor and publicly available preclinical safety data for other drugs in this class, such as Cilostazol, Milrinone, and Enoximone. These notes should therefore be considered as a representative framework and adapted based on emerging data for this compound.
Introduction
This compound is a novel positive inotropic and vasodilating agent, acting primarily through the inhibition of phosphodiesterase III (PDE3). This mode of action leads to increased intracellular cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, resulting in increased cardiac contractility and vasodilation. Preclinical toxicology studies are essential to characterize the safety profile of this compound and to support its clinical development. This document provides a comprehensive overview of the recommended preclinical toxicology studies, including detailed protocols and data presentation formats.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of PDE3, which prevents the degradation of cAMP. In cardiac myocytes, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels and phospholamban. This results in increased intracellular calcium concentration and enhanced myocardial contractility. In vascular smooth muscle cells, increased cAMP and subsequent PKA activation lead to the inactivation of myosin light-chain kinase, resulting in vasodilation.
Preclinical Toxicology Evaluation Workflow
A standard preclinical toxicology program for a compound like this compound would follow a tiered approach, starting with acute toxicity and progressing to chronic and specialized toxicity studies.
Data Presentation
Acute Toxicity
Data presented below is representative of PDE3 inhibitors and should be established specifically for this compound.
| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs |
| Mouse | Oral | > 2000 | Hypoactivity, piloerection |
| Rat | Oral | > 2000 | Hypoactivity, ataxia |
| Dog | Intravenous | ~100 | Hypotension, tachycardia, emesis |
Repeat-Dose Toxicity (28-Day Study)
Data presented below is representative of PDE3 inhibitors and should be established specifically for this compound.
| Species | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| Rat | Oral | 50 | Heart, Liver | Increased heart weight, minimal centrilobular hypertrophy in the liver. |
| Dog | Oral | 30 | Cardiovascular System | Increased heart rate, decreased blood pressure. |
Genotoxicity
Data presented below is representative of PDE3 inhibitors and should be established specifically for this compound.
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium | With & Without S9 | Negative |
| Chromosomal Aberration | CHO cells | With & Without S9 | Negative |
| In vivo Micronucleus | Mouse bone marrow | N/A | Negative |
Reproductive and Developmental Toxicity
Data presented below is representative of PDE3 inhibitors and should be established specifically for this compound.
| Study Type | Species | NOAEL (mg/kg/day) | Maternal Toxicity | Developmental Toxicity |
| Fertility & Early Embryonic | Rat | 100 | None observed | None observed |
| Embryo-fetal Development | Rat | 50 | Decreased body weight gain | None observed |
| Embryo-fetal Development | Rabbit | 25 | Decreased food consumption | Increased post-implantation loss at high doses |
| Pre- and Postnatal | Rat | 50 | None observed | None observed |
Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (LD50) of this compound in rodents.
Species: Sprague-Dawley rats (5 males, 5 females).
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A starting dose of 2000 mg/kg is administered to a single animal by oral gavage.
-
The animal is observed for mortality and clinical signs of toxicity for 48 hours.
-
If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.
-
This sequential dosing continues until the stopping criteria are met.
-
All animals are observed for a total of 14 days.
-
Body weights are recorded on Days 0, 7, and 14.
-
At the end of the study, all animals are subjected to a gross necropsy.
28-Day Repeat-Dose Oral Toxicity Study
Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days in rats and dogs.
Species: Wistar rats and Beagle dogs.
Methodology:
-
Four groups of animals (10/sex/group for rats; 4/sex/group for dogs) are used: a control group (vehicle), and three dose groups (low, mid, and high).
-
This compound is administered once daily by oral gavage.
-
Clinical observations, body weight, and food consumption are recorded daily.
-
Ophthalmological examinations are conducted pre-test and at the end of the study.
-
Blood samples are collected for hematology and clinical chemistry analysis at termination.
-
Urine samples are collected for urinalysis.
-
At the end of the 28-day dosing period, animals are euthanized, and a full necropsy is performed.
-
Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound using various strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) are exposed to this compound at a range of concentrations, both with and without a metabolic activation system (S9 mix).
-
The mixture is plated on minimal glucose agar plates.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vivo Micronucleus Assay
Objective: To evaluate the potential of this compound to induce chromosomal damage in bone marrow cells of mice.
Methodology:
-
Groups of mice (5/sex/group) are administered this compound at three dose levels, typically via the clinical route of administration.
-
A positive control (e.g., cyclophosphamide) and a vehicle control group are included.
-
Animals are dosed twice, 24 hours apart.
-
Bone marrow is harvested 24 hours after the final dose.
-
Bone marrow smears are prepared, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.
-
The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.
Embryo-fetal Developmental Toxicity Study
Objective: To assess the potential adverse effects of this compound on pregnant females and the developing embryo and fetus.
Species: Pregnant Sprague-Dawley rats.
Methodology:
-
Mated female rats are administered this compound daily by oral gavage from gestation day 6 to 17.
-
Three dose groups and a control group are used.
-
Maternal clinical signs, body weight, and food consumption are monitored throughout gestation.
-
On gestation day 20, females are euthanized, and a caesarean section is performed.
-
The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.
-
Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
Safety Pharmacology
Given this compound's cardiovascular mechanism of action, a thorough safety pharmacology evaluation is critical.
Cardiovascular Safety Pharmacology
Objective: To assess the effects of this compound on cardiovascular parameters in a conscious, non-restrained large animal model.
Species: Beagle dogs equipped with telemetry transmitters.
Methodology:
-
Animals are administered single oral doses of this compound in a crossover design.
-
Continuous telemetry data (ECG, blood pressure, heart rate) are collected pre-dose and for 24 hours post-dose.
-
Key parameters to be evaluated include heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, QTc).
Central Nervous System (CNS) and Respiratory Safety Pharmacology
Standard CNS (e.g., Irwin test or functional observational battery in rats) and respiratory (e.g., whole-body plethysmography in rats) safety pharmacology studies should also be conducted to assess any off-target effects.
Conclusion
The preclinical toxicology evaluation of this compound should be a comprehensive program designed to identify potential hazards and characterize the dose-response relationship for any observed toxicities. The protocols and data presentation formats provided herein offer a standardized framework for these studies. Due to the limited availability of specific data for this compound, it is imperative that these guidelines are adapted as more information becomes available and that all studies are conducted in compliance with relevant international regulatory guidelines (e.g., ICH, FDA, EMA).
Application Notes and Protocols for Measuring Nanterinone Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanterinone is a positive inotropic agent that enhances cardiac contractility. Its primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle.[1] Inhibition of PDE3 leads to a decrease in the degradation of cyclic adenosine monophosphate (cAMP), resulting in elevated intracellular cAMP levels.[1] In cardiomyocytes, this increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling. This cascade of events ultimately leads to an increase in intracellular calcium concentration and enhanced myocardial contractility. These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound by measuring its effects on intracellular cAMP levels and cardiomyocyte function.
Signaling Pathway of this compound in Cardiomyocytes
The positive inotropic effect of this compound is initiated by its inhibition of PDE3. The subsequent increase in intracellular cAMP triggers a signaling cascade that enhances cardiac muscle contraction.
Caption: this compound inhibits PDE3, increasing cAMP and leading to enhanced cardiomyocyte contraction.
Experimental Workflow for Assessing this compound Efficacy
A systematic approach is essential for accurately determining the efficacy of this compound. The following workflow outlines the key steps from cell culture to data analysis.
Caption: Workflow for evaluating this compound's efficacy in cell-based assays.
Section 1: Measurement of Intracellular cAMP Levels
Two primary methods are recommended for quantifying changes in intracellular cAMP levels in response to this compound treatment: a FRET-based biosensor assay and a luciferase reporter assay.
FRET-Based cAMP Biosensor Assay
This assay provides real-time measurement of cAMP dynamics in living cells.
Principle:
This method utilizes a genetically encoded biosensor, often based on the Epac protein, flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP). In the absence of cAMP, the biosensor is in a "closed" conformation, bringing the FRET pair into close proximity and resulting in a high FRET signal. Upon binding of cAMP, the biosensor undergoes a conformational change, increasing the distance between the FRET donor and acceptor and leading to a decrease in the FRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells stably expressing the β-adrenergic receptor) in appropriate media. Detailed protocols for cardiomyocyte isolation and culture can be found in the literature.[2][3][4][5][6]
-
Transfect the cells with a FRET-based cAMP biosensor plasmid using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.
-
-
Assay Preparation:
-
Plate the transfected cells in a 96-well, black, clear-bottom plate.
-
Wash the cells twice with a pre-warmed buffer (e.g., Tyrode's solution).
-
Prepare a dose-response curve of this compound in the assay buffer. Also, prepare solutions of a known PDE3 inhibitor (e.g., Milrinone) as a positive control and a vehicle control (e.g., DMSO).
-
-
FRET Measurement:
-
Use a plate reader equipped for FRET detection. Set the excitation wavelength for the FRET donor (e.g., ~430 nm for CFP) and measure emission for both the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm for YFP).
-
Establish a baseline FRET ratio for each well.
-
Add the different concentrations of this compound, positive control, and vehicle control to the wells.
-
To induce cAMP production, stimulate the cells with an adenylyl cyclase activator like forskolin or a β-adrenergic agonist like isoproterenol.
-
Monitor the change in the FRET ratio over time.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the FRET ratio changes to the baseline.
-
Plot the normalized FRET change against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of this compound that causes 50% of the maximal inhibition of the FRET signal change.
-
Luciferase Reporter Assay for cAMP
This is an endpoint assay that measures the total amount of cAMP-driven gene expression.
Principle:
This assay utilizes a reporter vector containing a luciferase gene under the control of a promoter with multiple copies of the cAMP response element (CRE). Increased intracellular cAMP levels lead to the activation of PKA, which then phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE sequence and drives the expression of the luciferase reporter gene. The amount of light produced upon addition of the luciferase substrate is proportional to the intracellular cAMP concentration.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well, white, clear-bottom plate.
-
After 24-48 hours, replace the medium with a serum-free medium and incubate for several hours.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., Milrinone), and a vehicle control for a predetermined time (e.g., 4-6 hours).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal luciferase activity.
-
Section 2: Functional Assays in Cardiomyocytes
These assays measure the downstream physiological effects of increased cAMP in cardiomyocytes, providing a more direct assessment of this compound's inotropic efficacy.
Measurement of Intracellular Calcium Transients
Principle:
Changes in intracellular calcium concentration ([Ca²⁺]i) are a key event in cardiomyocyte contraction. This assay uses a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.
Protocol:
-
Cardiomyocyte Isolation and Culture:
-
Dye Loading:
-
Load the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
-
Calcium Imaging:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a Tyrode's solution.
-
Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline calcium transients.
-
Perfuse the cells with different concentrations of this compound and record the changes in calcium transients.
-
-
Data Analysis:
-
Analyze the recorded calcium transients to determine key parameters:
-
Amplitude: The peak increase in [Ca²⁺]i during a transient.
-
Time to Peak: The time taken to reach the peak amplitude.
-
Decay Rate (Tau): The rate at which [Ca²⁺]i returns to baseline.
-
-
Plot the percentage change in these parameters against the this compound concentration.
-
Measurement of Cardiomyocyte Contractility
Principle:
This assay directly measures the mechanical contraction of individual cardiomyocytes.
Protocol:
-
Cardiomyocyte Preparation:
-
Isolate and culture cardiomyocytes as described in section 2.1.
-
-
Contractility Measurement:
-
Use a video-based edge-detection system to track the changes in cell length or sarcomere length during contraction.
-
Electrically stimulate the cardiomyocytes at a physiological frequency.
-
Record baseline contractile parameters.
-
Perfuse the cells with increasing concentrations of this compound and record the changes in contractility.
-
-
Data Analysis:
-
Analyze the contractility traces to determine:
-
Fractional Shortening: The percentage of shortening of the cell or sarcomere length from diastole to systole.
-
Velocity of Shortening and Relengthening: The maximum rates of contraction and relaxation.
-
-
Generate dose-response curves by plotting the percentage change in these parameters against the this compound concentration.
-
Section 3: Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Comparative Efficacy of PDE3 Inhibitors on Intracellular cAMP Levels
| Compound | Assay Type | Cell Line | EC50 / IC50 (µM) | Maximal Response (% of control) |
| This compound | FRET-based | HEK293-βAR | To be determined | To be determined |
| This compound | Luciferase Reporter | HEK293 | To be determined | To be determined |
| Milrinone | FRET-based | HEK293-βAR | ~0.42[7] | To be determined |
| Milrinone | Luciferase Reporter | HEK293 | To be determined | To be determined |
| Amrinone | FRET-based | HEK293-βAR | ~9.86[8] | To be determined |
Note: Published IC50 values for Milrinone and Amrinone are from various assay conditions and are provided for reference. Empirical determination in the specified assays is recommended.
Table 2: Functional Efficacy of this compound in Primary Cardiomyocytes
| Parameter | This compound Concentration (µM) | % Change from Baseline (Mean ± SD) |
| Ca²⁺ Transient Amplitude | 0.1 | To be determined |
| 1 | To be determined | |
| 10 | To be determined | |
| Fractional Shortening | 0.1 | To be determined |
| 1 | To be determined | |
| 10 | To be determined | |
| Velocity of Shortening | 0.1 | To be determined |
| 1 | To be determined | |
| 10 | To be determined |
Conclusion
The cell-based assays detailed in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By measuring both the direct biochemical effect on intracellular cAMP and the downstream functional consequences on cardiomyocyte contractility, researchers can obtain a thorough understanding of this compound's inotropic properties. The provided protocols are designed to be adaptable and can be optimized for specific experimental needs. The use of appropriate controls and careful data analysis will ensure the generation of reliable and reproducible results, contributing to the further development and characterization of this compound as a therapeutic agent.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy [jove.com]
- 4. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Nanterinone Clinical Trials in Cardiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanterinone is a phosphodiesterase III (PDE3) inhibitor with positive inotropic and vasodilatory effects.[1][2][3] These characteristics make it a potential therapeutic agent for acute decompensated heart failure (ADHF) and other cardiac conditions requiring inotropic support. This document provides a comprehensive overview of the experimental design for clinical trials investigating the efficacy and safety of this compound in cardiology, with a focus on heart failure.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the PDE3 enzyme in cardiac and vascular smooth muscle cells.[1][2] Inhibition of PDE3 leads to a decrease in the breakdown of cyclic adenosine monophosphate (cAMP).[1] In the heart, increased cAMP levels enhance calcium influx into the myocytes, resulting in increased myocardial contractility (positive inotropy).[1][3] In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation, which reduces both preload and afterload on the heart.[1][3][4]
Signaling Pathway of this compound
Caption: this compound's mechanism of action in cardiomyocytes.
Preclinical Data Summary
Preclinical studies are essential to establish the initial safety and efficacy profile of a new drug candidate. While specific data for this compound is limited in recent literature, the following table summarizes expected findings based on its drug class.
| Parameter | Animal Model | Key Findings |
| Hemodynamics | Canine model of heart failure | Increased cardiac output, stroke volume, and heart rate. Decreased systemic vascular resistance and pulmonary capillary wedge pressure.[4] |
| Myocardial Contractility | Isolated perfused rabbit heart | Dose-dependent increase in left ventricular developed pressure (LVDP) and dP/dt max. |
| Electrophysiology | Guinea pig papillary muscle | Minimal effects on action potential duration at therapeutic concentrations. Potential for pro-arrhythmic effects at high doses. |
| Toxicology | Rat and dog models | Assessment of acute and chronic toxicity, identifying potential target organs and establishing a safe starting dose for human trials. |
Clinical Trial Design
A phased approach is standard for clinical trials to systematically evaluate the safety and efficacy of a new drug.
Phase I: Safety and Pharmacokinetics
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound in a small group of healthy volunteers.
-
Design: Single-center, randomized, double-blind, placebo-controlled, dose-escalation study.[5]
-
Population: 20-40 healthy adult subjects.
-
Intervention: Single ascending doses of intravenous this compound or placebo.
-
Endpoints:
-
Primary: Incidence of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).
-
Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
-
Protocol:
-
Subject screening and informed consent.
-
Randomization to a dose cohort.
-
Administration of a single intravenous dose of this compound or placebo.
-
Intensive monitoring of vital signs, ECG, and clinical laboratory tests for 24-48 hours.
-
Serial blood sampling for pharmacokinetic analysis.
-
Follow-up for 7-14 days to monitor for any delayed adverse events.
-
Phase II: Efficacy and Dose-Ranging in Patients
-
Objective: To evaluate the preliminary efficacy and determine the optimal dose range of this compound in patients with acute decompensated heart failure (ADHF).
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: 100-300 patients with ADHF, reduced ejection fraction, and signs of low cardiac output.
-
Intervention: Continuous intravenous infusion of one of three different doses of this compound or placebo for 24-48 hours.
-
Endpoints:
-
Primary: Change in pulmonary capillary wedge pressure (PCWP) or cardiac index (CI) from baseline to 6 hours post-infusion.[6]
-
Secondary: Changes in other hemodynamic parameters (systemic vascular resistance, mean arterial pressure), clinical signs of congestion, renal function, and biomarkers (e.g., NT-proBNP).[6]
-
Safety: Incidence of hypotension, arrhythmias, and other adverse events.
-
Phase III: Confirmatory Efficacy and Safety
-
Objective: To confirm the clinical efficacy and safety of the optimal dose of this compound as an adjunct to standard therapy in a larger population of patients with ADHF.
-
Design: Multicenter, randomized, double-blind, placebo-controlled, event-driven trial.[5]
-
Population: 1000-2000 patients with ADHF.
-
Intervention: Standard of care plus a continuous intravenous infusion of the optimal dose of this compound or placebo for 48-72 hours.
-
Endpoints:
-
Primary: A composite of all-cause mortality and rehospitalization for heart failure at 30 or 60 days.
-
Secondary: Days alive and out of the hospital, change in dyspnea score, length of initial hospital stay, and changes in quality of life scores.
-
Safety: All-cause mortality, cardiovascular mortality, and incidence of pre-specified adverse events.
-
Clinical Trial Workflow
Caption: A typical workflow for a Phase III clinical trial.
Experimental Protocols
Hemodynamic Monitoring
-
Method: A pulmonary artery catheter (PAC) is inserted to measure PCWP, cardiac output (by thermodilution), central venous pressure, and pulmonary artery pressure. Systemic vascular resistance is calculated from these measurements.
-
Procedure:
-
Insert a PAC via a central vein (internal jugular or subclavian).
-
Obtain baseline hemodynamic measurements.
-
Initiate the study drug infusion.
-
Record hemodynamic parameters at specified time points (e.g., 1, 2, 4, 6, 12, and 24 hours).
-
Echocardiographic Assessment
-
Method: Transthoracic echocardiography (TTE) is used to assess cardiac structure and function.
-
Procedure:
-
Perform a baseline TTE before drug administration.
-
Key measurements include left ventricular ejection fraction (LVEF), stroke volume, and diastolic function parameters.
-
Repeat the TTE at the end of the infusion or at other pre-specified time points to evaluate changes in cardiac function.
-
Biomarker Analysis
-
Method: Blood samples are collected to measure cardiac biomarkers.
-
Procedure:
-
Collect baseline blood samples.
-
Measure levels of NT-proBNP, troponin, and renal function markers (creatinine, BUN).
-
Collect subsequent samples at pre-specified intervals (e.g., 24, 48 hours, and at follow-up visits) to assess the drug's effect on these markers.
-
Data Presentation
All quantitative data from the clinical trials should be summarized in tables for clear comparison between the this compound and placebo groups.
Table 1: Baseline Patient Characteristics
| Characteristic | This compound (N=...) | Placebo (N=...) | p-value |
| Age (years), mean (SD) | |||
| Sex (% male) | |||
| LVEF (%), mean (SD) | |||
| NYHA Class III/IV (%) | |||
| History of Hypertension (%) | |||
| History of Diabetes (%) | |||
| Baseline NT-proBNP (pg/mL), median (IQR) |
Table 2: Hemodynamic Endpoints (Phase II)
| Parameter | This compound (N=...) | Placebo (N=...) | Mean Difference (95% CI) | p-value |
| Change in Cardiac Index (L/min/m²) at 6h | ||||
| Change in PCWP (mmHg) at 6h | ||||
| Change in SVR (dynes·s/cm⁻⁵) at 6h | ||||
| Change in MAP (mmHg) at 6h |
Table 3: Clinical Endpoints (Phase III)
| Endpoint | This compound (N=...) | Placebo (N=...) | Hazard Ratio (95% CI) | p-value |
| Composite of All-Cause Mortality or HF Rehospitalization at 30 days (%) | ||||
| All-Cause Mortality at 30 days (%) | ||||
| HF Rehospitalization at 30 days (%) |
Conclusion
The successful clinical development of this compound for the treatment of heart failure relies on a rigorously designed and executed clinical trial program. The protocols and designs outlined in these application notes provide a framework for evaluating the safety and efficacy of this promising PDE3 inhibitor. Careful patient selection, precise endpoint definition, and thorough data analysis are critical to determining the future role of this compound in cardiovascular medicine.
References
- 1. Inamrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined vasodilator and inotropic therapy of heart failure: experimental and clinical concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hydroassoc.org [hydroassoc.org]
- 6. Hemodynamic effects of inotropic drugs in heart failure: A network meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nanterinone Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nanterinone in electrophysiology experiments. The content is designed to help identify and resolve common artifacts and interpret drug-induced electrophysiological events.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphodiesterase 3 (PDE3) inhibitor. Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells.[1] This increase in intracellular cAMP leads to the activation of protein kinases, which in turn phosphorylates and activates cardiac calcium channels.[1] The resulting increase in calcium influx during the action potential plateau phase enhances myocardial contractility (positive inotropic effect).[1]
Q2: What are the expected electrophysiological effects of this compound on cardiac cells?
As a PDE3 inhibitor, this compound is expected to have several key effects on cardiac electrophysiology:
-
Increased Inotropy: Enhanced contractility due to increased calcium influx.[1]
-
Increased Chronotropy: An accelerated heart rate.[1]
-
Pro-arrhythmic Potential: this compound can induce arrhythmias, including triggered activities like Early Afterdepolarizations (EADs) and Delayed Afterdepolarizations (DADs).[2][3] These are not artifacts, but rather physiological responses to the drug.
Q3: What are Early Afterdepolarizations (EADs) and Delayed Afterdepolarizations (DADs), and how do they appear in recordings?
EADs and DADs are abnormal depolarizations that can lead to triggered arrhythmias.[4][5][6]
-
Early Afterdepolarizations (EADs): These occur during phase 2 or 3 of the action potential, appearing as an interruption or upward deflection before the cell has fully repolarized.[2][4] They are often associated with conditions that prolong the action potential.
-
Delayed Afterdepolarizations (DADs): These occur in phase 4, after the action potential has completed but before the next normal beat.[2][4] They are typically caused by elevated intracellular calcium concentrations.[4]
In a recording, EADs will look like a "hump" on the repolarizing slope of the action potential, while DADs will appear as a small, spontaneous depolarization following a normal action potential.
Troubleshooting Guide
Part 1: Distinguishing Drug-Induced Events from Artifacts
A common challenge when working with pro-arrhythmic compounds like this compound is differentiating true physiological events from recording artifacts.
| Observation in Recording | Possible Cause (Physiological Event) | Possible Cause (Artifact) | How to Differentiate |
| Spontaneous depolarizations between paced beats | Delayed Afterdepolarizations (DADs) | Electrical noise, baseline drift | DADs will have a consistent, biological shape and will often be linked to the preceding beat. Electrical noise is typically more random and high-frequency. Baseline drift is a slow, rolling change. |
| Irregular "humps" on the action potential plateau or repolarization phase | Early Afterdepolarizations (EADs) | Movement artifact, poor seal in patch-clamp | EADs will have a characteristic shape and will be consistently present under specific conditions (e.g., certain drug concentrations). Movement artifacts are often sharp, irregular, and correspond to physical disturbances. A poor seal can cause erratic baseline shifts. |
| Sudden, rapid firing of action potentials | Triggered activity or burst firing induced by EADs or DADs | 60 Hz noise, electrode "pop" | Triggered activity will consist of recognizable (though potentially distorted) action potentials. 60 Hz noise will be a very regular, high-frequency oscillation. Electrode pops are sharp, high-amplitude, and transient events. |
Part 2: Common Technical Artifacts and Solutions
This section addresses common artifacts that can occur in any electrophysiology recording.
| Problem/Artifact | Potential Causes | Solutions |
| 60 Hz (or 50 Hz) Noise | - Electrical equipment in the room (lights, centrifuges, etc.)- Improper grounding of the setup | - Turn off non-essential electronics.- Ensure all components of the rig are properly grounded to a single point.- Use a Faraday cage to shield the setup. |
| Baseline Drift | - Unstable recording electrode- Temperature fluctuations in the perfusion solution- Poorly adhered electrodes in ECG recordings | - Allow the electrode to stabilize in the bath before recording.- Use a temperature controller for the perfusion system.- Ensure proper skin preparation and high-quality electrodes for ECG. |
| Movement Artifacts | - Vibration of the air table or micromanipulators- Patient or animal movement- Perfusion system causing tissue movement | - Isolate the setup from vibrations.- Ensure the subject is stable and comfortable.- Secure the tissue in the recording chamber and ensure smooth perfusion flow. |
| High-Frequency Noise | - Poor seal in patch-clamp recordings- Dirty electrode holder or pipette- Electrical interference from nearby devices | - Re-patch the cell to achieve a giga-ohm seal.- Clean the electrode holder and use fresh, filtered internal solution.- Identify and shield from sources of high-frequency noise. |
| Electrode "Pops" or Spikes | - Debris in the pipette tip- Air bubbles in the pipette or perfusion lines- Unstable electrode-tissue interface | - Fire-polish pipettes and use filtered solutions.- Carefully fill pipettes and degas perfusion solutions.- Ensure a stable and secure connection between the electrode and the tissue. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PDE3 inhibitors.
Table 1: this compound Inhibitory Concentration
| Parameter | Value | Tissue | Species |
| IC50 for PDE III | 0.9 µM | Heart | Guinea-pig |
Data extracted from a study by Kariya et al. (1988).
Table 2: Electrophysiological Effects of Milrinone (a PDE3 Inhibitor)
| Parameter | Control | Milrinone (0.5 µg/kg/min) | P-value |
| 1:1 Atrioventricular Maximal Conduction (ms) | 399 ± 133 | 374 ± 111 | < 0.01 |
| PR Interval (ms) | No significant change | No significant change | NS |
| QRS Duration (ms) | No significant change | No significant change | NS |
| QTc Interval (ms) | No significant change | No significant change | NS |
| Ventricular Tachycardia Induction | 5/10 patients | 0/10 patients | < 0.05 |
NS: Not Significant. Data is presented as mean ± standard deviation. This study showed that while milrinone enhanced AV conduction, it did not significantly alter other ECG intervals and surprisingly decreased the inducibility of ventricular tachycardia in this patient cohort with congestive heart failure.[6]
Table 3: Electrophysiological Effects of Enoximone (a PDE3 Inhibitor)
| Parameter | Effect of Enoximone |
| Sinus Cycle Length | Shortened |
| Atrial Refractory Period | Shortened |
| Ventricular Refractory Period | Shortened |
| Atrioventricular Nodal Refractoriness | Shortened |
| AV Nodal Conduction Time | Decreased |
| Ventricular Tachycardia Cycle Length | No consistent effect |
This study indicates that enoximone shortens refractory periods and conduction times in various cardiac tissues.[5][7]
Experimental Protocols
Protocol 1: Recording Cardiac Action Potentials with Sharp Microelectrodes
This protocol outlines the general steps for recording action potentials from isolated cardiac tissue or single cardiomyocytes.
-
Preparation of Microelectrodes:
-
Pull borosilicate glass capillaries to a fine tip using a micropipette puller.
-
The final tip resistance should be between 20-50 MΩ when filled with 3 M KCl.
-
Backfill the microelectrode with filtered 3 M KCl solution, ensuring no air bubbles are trapped.
-
-
Tissue/Cell Preparation:
-
Isolate cardiac tissue (e.g., papillary muscle, Purkinje fibers) or single cardiomyocytes using standard enzymatic digestion protocols.
-
Place the preparation in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with oxygenated Tyrode's solution at a constant temperature (typically 37°C).
-
-
Recording Procedure:
-
Mount the microelectrode in a holder connected to the headstage of a high-impedance amplifier.
-
Using a micromanipulator, carefully advance the microelectrode towards the surface of the cardiac preparation.
-
Gently impale a cell by slightly advancing the electrode. A sudden negative drop in potential indicates successful cell entry.
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Allow the membrane potential to stabilize.
-
Record resting membrane potential and action potentials elicited by electrical stimulation through external electrodes.
-
-
Data Acquisition:
-
Use a data acquisition system to digitize and store the recorded signals.
-
Analyze action potential parameters such as resting membrane potential, amplitude, duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity (dV/dt_max).
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Cardiac Ion Channels
This protocol provides a general workflow for voltage-clamp analysis of specific ion currents in isolated cardiomyocytes.
-
Pipette Fabrication and Filling:
-
Pull patch pipettes from borosilicate glass to a tip resistance of 2-5 MΩ.
-
Fire-polish the tip to ensure a smooth surface for sealing.
-
Fill the pipette with an internal solution appropriate for the ion channel being studied (e.g., a Cs-based solution to block K+ currents when studying Ca2+ channels). Ensure the solution is filtered.
-
-
Cell Preparation:
-
Plate isolated cardiomyocytes on glass coverslips in a recording chamber.
-
Perfuse with an external solution at a controlled temperature.
-
-
Establishing a Giga-ohm Seal:
-
Apply slight positive pressure to the pipette as it is lowered into the bath.
-
Approach a healthy-looking cardiomyocyte with the pipette tip.
-
Once the tip touches the cell membrane (observed as an increase in resistance), release the positive pressure.
-
Apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
-
Achieving Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip.
-
This establishes electrical and diffusional access to the cell interior.
-
-
Voltage-Clamp Recording:
-
Switch the amplifier to voltage-clamp mode.
-
Apply a specific voltage-clamp protocol (e.g., a series of depolarizing steps) to elicit the ion current of interest.
-
Record the resulting currents using a data acquisition system.
-
Apply this compound at various concentrations to the external solution to determine its effect on the ion channel.
-
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: General experimental workflow for cardiac electrophysiology.
Caption: Troubleshooting logic for identifying recording artifacts.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Afterdepolarization - Wikipedia [en.wikipedia.org]
- 5. Late-Phase 3 EAD. A Unique Mechanism Contributing to Initiation of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tachycardia-induced early afterdepolarizations: insights into potential ionic mechanisms from computer simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nanterinone Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of Nanterinone in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
This compound is a potent and selective phosphodiesterase 3 (PDE3) inhibitor. Its poor aqueous solubility and potential for degradation can lead to inconsistent results in long-term in vitro and in vivo studies. Ensuring the stability of this compound throughout an experiment is critical for obtaining reliable and reproducible data.
Q2: What are the primary factors that can contribute to this compound instability?
Several factors can affect this compound's stability, including:
-
pH: this compound may be susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxidation: Exposure to oxidizing agents can lead to degradation.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light.
-
Temperature: Elevated temperatures can accelerate degradation rates.
-
Solvent: The choice of solvent and its purity can impact stability. While soluble in DMSO, prolonged storage in DMSO at room temperature can lead to degradation of some compounds.
-
Aqueous Media: this compound is sparingly soluble in aqueous buffers, which can lead to precipitation over time, especially in cell culture media.[1]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared and stored as follows:
-
Solvent: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in the dark. A study on a large compound library in DMSO showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after one year, highlighting the importance of frozen storage for long-term stability.
Q4: I see precipitates in my cell culture media after adding this compound. What should I do?
Precipitation is a common issue with poorly soluble compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and minimize precipitation.
-
Pre-warming Media: Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Method of Addition: Add the this compound stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Solubility Enhancement: For in vitro assays, consider the use of a solubilizing agent, such as a low concentration of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) in your assay buffer, if compatible with your cell type.
Troubleshooting Guide
Issue 1: Loss of this compound Potency Over Time in a Long-Term Cell Culture Experiment
| Possible Cause | Troubleshooting Action |
| Degradation in Culture Media | Perform a time-course stability study of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2). Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC to quantify the remaining this compound. |
| Adsorption to Plasticware | Consider using low-adhesion plasticware for your experiments. Quantify the amount of this compound in solution at the beginning and end of an incubation period in the absence of cells to assess for loss due to adsorption. |
| Metabolism by Cells | If your cell line has significant metabolic activity, this compound may be converted to inactive metabolites. Analyze cell lysates and culture supernatant for the presence of potential metabolites using LC-MS. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of this compound Samples
| Possible Cause | Troubleshooting Action |
| Forced Degradation | The unexpected peaks are likely degradation products. To identify the conditions causing degradation, perform a forced degradation study. This involves subjecting this compound solutions to stress conditions such as acid, base, oxidation, heat, and light. Analysis of these stressed samples by HPLC-MS can help identify and characterize the degradation products. |
| Impurity in the Original Compound | Analyze a freshly prepared solution of your this compound stock to confirm if the unexpected peaks are present from the start. If so, the issue may be with the purity of the compound. |
| Interaction with Media Components | Certain components in complex biological media can react with the compound. Analyze this compound's stability in a simpler buffer (e.g., PBS) versus your complete cell culture medium to see if the degradation is media-dependent. |
Quantitative Data Summary
The following tables provide representative data on the solubility and stability of a structurally related quinolinone-based PDE3 inhibitor, Cilostazol. This data can be used as a guideline for troubleshooting this compound instability.
Table 1: Solubility of Cilostazol in Various Solvents
| Solvent | Solubility |
| DMSO | ~12.5 mg/mL[1] |
| Ethanol | ~0.11 mg/mL[1] |
| Water | Practically insoluble |
| 1:7 DMSO:PBS (pH 7.2) | ~0.13 mg/mL[1] |
Table 2: Representative Forced Degradation of Cilostazol
| Stress Condition | % Degradation | Observations |
| 1 M HCl (reflux, 5h) | Stable[2] | No significant degradation observed. |
| 1 M NaOH (reflux, 5h) | Stable[2] | Some studies report degradation in alkaline conditions.[3] |
| 30% H₂O₂ (room temp) | Significant | Oxidative degradation is a likely pathway.[4] |
| Thermal (60°C) | Stable[2] | Generally stable to heat. |
| Photolytic | Stable[5] | Generally stable to light exposure. |
Note: The stability of this compound may differ from that of Cilostazol. This table is for illustrative purposes to guide the design of forced degradation studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
-
Prepare Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a 105°C oven for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. STABILITY INDICATING HPLC DETERMINATION OF CILOSTAZOL IN PHARMACEUTICAL DOSAGE FORMS. | Semantic Scholar [semanticscholar.org]
- 5. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Nanterinone in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Nanterinone in cell line experiments while mitigating potential off-target effects.
FAQs: Understanding this compound and Its Specificity
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target the "Kinase X" signaling pathway, which is frequently dysregulated in certain cancer cell lines. By inhibiting Kinase X, this compound aims to block downstream signaling cascades that promote cell proliferation and survival.
Q2: What are the known off-target effects of this compound?
A2: While designed for selectivity, this compound can exhibit off-target activities, particularly at higher concentrations.[1][2][3] These can include the inhibition of other kinases with structurally similar ATP-binding pockets and unintended interactions with unrelated proteins.[1][3] Such off-target effects can lead to ambiguous experimental results or cellular toxicity.[4][5] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.[6]
Q3: How can I differentiate between on-target and off-target phenotypes observed in my experiments?
A3: Distinguishing between on-target and off-target effects is a significant challenge when using kinase inhibitors.[6] A multi-pronged approach is recommended:
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Use a structurally unrelated inhibitor: Employ a second inhibitor of Kinase X with a different chemical scaffold. If the observed phenotype is consistent with both inhibitors, it is more likely to be an on-target effect.
-
Rescue experiments: If the phenotype is due to the inhibition of Kinase X, reintroducing a constitutively active or this compound-resistant form of Kinase X should reverse the effect.
-
RNAi or CRISPR-Cas9 knockdown/knockout: Compare the phenotype induced by this compound with that of genetically silencing Kinase X.[7][8] A high degree of similarity suggests an on-target effect.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its IC50 for Kinase X. Off-target effects often manifest at higher concentrations.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems users may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell toxicity at expected effective concentration. | Off-target effects leading to cytotoxicity.[4][5] | Lower the concentration of this compound and perform a dose-response curve to determine the optimal concentration that inhibits Kinase X without significant cell death. Confirm results with a secondary, structurally distinct Kinase X inhibitor. |
| Cell line is particularly sensitive to the vehicle (e.g., DMSO). | Run a vehicle-only control to assess its impact on cell viability. | |
| Inconsistent results between experiments. | Variations in cell passage number, cell density, or reagent preparation.[9][10] | Maintain a consistent cell culture protocol, including using cells within a defined passage number range and seeding at a consistent density. Prepare fresh dilutions of this compound for each experiment. |
| Mycoplasma contamination. | Regularly test cell lines for mycoplasma contamination. | |
| Observed phenotype does not match expected outcome of Kinase X inhibition. | The phenotype may be due to an off-target effect of this compound.[2][3] | Perform orthogonal validation experiments such as RNAi or CRISPR-Cas9 knockdown of Kinase X to confirm that the phenotype is a direct result of inhibiting the intended target.[7][8] |
| The signaling pathway is more complex than anticipated, possibly involving feedback loops or pathway redundancy.[2] | Use pathway analysis tools and consider performing phosphoproteomic or transcriptomic profiling to gain a broader understanding of the signaling network. | |
| Loss of this compound activity over time. | Improper storage of the compound. | Store this compound according to the manufacturer's instructions, typically desiccated and protected from light at -20°C or -80°C. |
| Degradation in media over long incubation periods. | For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
Experimental Protocols
Protocol: Dose-Response Curve for this compound
Objective: To determine the optimal concentration of this compound for inhibiting the target while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old media from the cells and add the this compound dilutions and vehicle control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) and a target engagement assay (e.g., Western blot for phosphorylated downstream substrate of Kinase X).
-
Data Analysis: Plot the dose-response curves for both viability and target inhibition to determine the IC50 (potency) and CC50 (cytotoxicity).
Protocol: Orthogonal Validation using RNAi
Objective: To confirm that the observed phenotype is a direct result of Kinase X inhibition.
Methodology:
-
siRNA Transfection: Transfect cells with at least two independent siRNAs targeting Kinase X and a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
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Phenotypic Assay: Perform the same phenotypic assay that was used to evaluate the effects of this compound.
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Target Knockdown Confirmation: Lyse a parallel set of cells and perform a Western blot or qPCR to confirm the efficient knockdown of Kinase X.
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Data Comparison: Compare the phenotype from the Kinase X knockdown cells to the phenotype observed with this compound treatment.
Visualizing Workflows and Pathways
Diagram: Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Diagram: On-Target vs. Off-Target Signaling of this compound
Caption: On-target versus off-target signaling pathways.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. youtube.com [youtube.com]
Nanterinone Delivery Methods in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of Nanterinone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes of administration for this compound in rodent studies?
A1: The most common routes for administering novel compounds like this compound in rodent studies are intravenous (IV), oral (PO), and subcutaneous (SC). The choice of route depends on the experimental goals, the physicochemical properties of this compound, and the desired pharmacokinetic profile.[1]
Q2: How do I choose the right vehicle for formulating this compound?
A2: The selection of an appropriate vehicle is critical, especially for poorly water-soluble compounds.[2][3] Key considerations include this compound's solubility, the desired route of administration, and potential toxicity of the excipients.[4] For early preclinical studies, using a solution formulation can help maximize exposure and reduce variability.[2][5]
Q3: What are the key pharmacokinetic differences between IV, PO, and SC administration of a compound?
A3: Intravenous administration provides immediate and complete bioavailability (100%). Oral administration typically results in lower and more delayed peak plasma concentrations due to absorption from the gastrointestinal tract. Subcutaneous injection often leads to a slower absorption and a more sustained-release profile compared to IV, but with higher bioavailability than oral administration.[1][6]
Q4: What factors can contribute to high variability in my animal study results?
A4: Variability in in vivo studies can arise from several sources, including the experimenter's technique, the animal's genetic background, age, sex, and environmental factors like housing conditions.[7][8] Inconsistent formulation and administration procedures are also major contributors.[5]
Troubleshooting Guides
Intravenous (IV) Injection Issues
| Problem | Possible Cause(s) | Solution(s) |
| Difficulty accessing the tail vein | - Veins are constricted.- Improper restraint. | - Warm the animal's tail using a heat lamp or warm water to dilate the veins.[9]- Ensure the animal is properly restrained to prevent movement. |
| Extravasation (solution injected outside the vein) | - Needle passed through the vein.- Incorrect needle placement. | - If an irritating compound is being used, dilute the area with sterile saline to minimize tissue damage.[2]- Always confirm needle placement by observing for a flashback of blood before injecting. |
| Inconsistent pharmacokinetic (PK) profiles | - Variable injection speed.- Air bubbles in the syringe. | - Administer the injection at a consistent, slow rate.- Ensure all air bubbles are removed from the syringe before injection. |
Oral Gavage (PO) Issues
| Problem | Possible Cause(s) | Solution(s) |
| Animal shows signs of distress (e.g., coughing, fluid from the nose) | - Accidental administration into the trachea. | - Immediately stop the procedure. If signs of respiratory distress are severe, the animal should be humanely euthanized.[10]- Ensure proper technique by extending the animal's head and neck to create a straight path to the esophagus. |
| Esophageal or stomach perforation | - Forcing the gavage needle.- Using an incorrectly sized or damaged needle. | - Never force the gavage needle if resistance is felt.- Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[10] |
| Low and variable drug absorption | - Poor solubility of this compound in the formulation.- Rapid gastric emptying. | - Improve the formulation by using solubilizing agents or creating a micronized suspension.- Administering the compound with food can sometimes slow gastric emptying, but this must be consistent across all animals. |
Subcutaneous (SC) Injection Issues
| Problem | Possible Cause(s) | Solution(s) |
| Leakage from the injection site | - Injection volume is too large.- Needle was withdrawn too quickly. | - Use a smaller injection volume per site. For larger volumes, use multiple injection sites.- Pause briefly after the injection before withdrawing the needle to allow tissue to close. |
| Skin irritation or necrosis at the injection site | - The formulation is irritating (e.g., wrong pH, high concentration).- The compound precipitated at the injection site. | - Adjust the formulation to be closer to a physiological pH and osmolality.- Use a formulation that ensures the drug remains in solution after injection. |
| Slower than expected absorption | - Poor vascularization at the injection site.- Dehydration of the animal. | - Use a consistent injection site with good blood supply, such as the loose skin over the back.- Ensure animals are properly hydrated. |
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of Topotecan Hydrochloride (used here as an illustrative example for this compound) in rats after a single 4 mg/kg dose administered via three different routes.
| Pharmacokinetic Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Cmax (ng/mL) | 1167.54 | 42.62 | 142.36 |
| Tmax (h) | - | 1.60 | 1.35 |
| AUC₀₋₂₄ (h·ng/mL) | 1629.02 | 283.71 | 1404.53 |
| Bioavailability (%) | 100 | 21.75 | 88.05 |
| Data adapted from a study on Topotecan Hydrochloride in rats.[1] |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Rats
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Preparation :
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Formulate this compound in a sterile, isotonic vehicle suitable for IV injection.
-
Warm the animal under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.
-
Load the dosing solution into a 1 mL syringe fitted with a 27-30 gauge needle.
-
-
Restraint :
-
Place the rat in a suitable restraining device, allowing access to the tail.
-
-
Procedure :
-
Clean the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm placement by observing a small flashback of blood into the syringe hub.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure :
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage (PO) in Rats
-
Preparation :
-
Prepare the this compound formulation.
-
Select an appropriately sized, stainless steel or flexible plastic gavage needle with a ball tip.
-
Measure the distance from the rat's mouth to the last rib to determine the correct insertion depth and mark the needle.
-
-
Restraint :
-
Grasp the rat firmly by the loose skin over the shoulders to immobilize the head.
-
-
Procedure :
-
With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (gap between the incisors and molars).
-
Gently advance the needle along the upper palate and down the esophagus to the pre-measured mark. The needle should pass with minimal resistance.
-
Administer the formulation slowly.
-
Remove the needle in a single, smooth motion.
-
-
Post-Procedure :
-
Observe the animal for any signs of respiratory distress.[10]
-
Protocol 3: Subcutaneous (SC) Injection in Rats
-
Preparation :
-
Prepare the this compound formulation.
-
Use a 25-27 gauge needle.
-
-
Restraint :
-
Manually restrain the rat on a flat surface.
-
-
Procedure :
-
Lift the loose skin over the dorsal midline (back of the neck/shoulders) to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-Procedure :
-
Monitor the injection site for any signs of irritation or leakage.
-
Visualizations
Signaling Pathway for this compound (as a Positive Inotropic Agent)
Caption: Proposed signaling pathway for this compound as a positive inotropic agent.
Experimental Workflow for an In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. langhuapharma.com [langhuapharma.com]
- 4. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. altasciences.com [altasciences.com]
Addressing variability in experimental results with Nanterinone
Welcome to the technical support center for Nanterinone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results and providing guidance on the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is central to its therapeutic effects.
Q2: We are observing significant batch-to-batch variability in our in vitro IC50 measurements for this compound. What are the potential causes?
Batch-to-batch variability in IC50 values can stem from several factors. These can be broadly categorized into reagent handling, experimental setup, and data analysis. It is crucial to maintain consistency across experiments to ensure reproducible results. For instance, variations in cell culture conditions, passage number, and serum concentration can all impact cellular responses to this compound.
Q3: How critical is the solubility of this compound for consistent experimental outcomes?
The solubility of this compound is a critical factor. Poor solubility can lead to inaccurate drug concentrations and precipitation during the experiment, resulting in high variability. It is essential to ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers. The final concentration of the organic solvent should be kept constant across all experimental conditions and be at a level that does not affect the assay.
Q4: Can inter-individual variability in animal models affect the in vivo efficacy of this compound?
Yes, inter-individual variability in animal models can significantly impact the observed efficacy of this compound.[1] Factors such as genetic background, age, sex, and health status of the animals can all contribute to different responses to the drug.[1] It is recommended to use well-characterized and standardized animal models and to include a sufficient number of animals in each group to account for biological variability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in PDE5 Inhibition Assays
Q: Our lab has been getting inconsistent IC50 values for this compound in our PDE5 enzyme inhibition assays. How can we troubleshoot this?
A: Inconsistent IC50 values are a common challenge. Here is a step-by-step guide to help you identify the source of the variability.
1. Reagent and Compound Stability:
-
This compound Stock Solution: Ensure your this compound stock solution is fresh. If it has been stored for an extended period, consider preparing a new stock. Avoid repeated freeze-thaw cycles.
-
Enzyme Activity: Verify the activity of your PDE5 enzyme. Enzyme activity can decrease over time, even when stored correctly. Always run a positive control with a known PDE5 inhibitor to validate enzyme performance.
-
Substrate Concentration: The concentration of the substrate (cGMP) is critical. Ensure that the cGMP concentration used is at or below the Michaelis-Menten constant (Km) for the enzyme, as this will affect the apparent IC50 value.
2. Assay Conditions:
-
Buffer Composition: Check the pH and ionic strength of your assay buffer. Small variations can alter enzyme activity and compound potency.
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures in your protocol. Deviations can lead to significant variability.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-inhibitory level.
3. Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50. Ensure that your data points cover a wide enough concentration range to define the top and bottom plateaus of the dose-response curve.
Here is a table summarizing the potential impact of these variables:
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| This compound Stock | Degradation or precipitation | Prepare a fresh stock solution from powder. | Consistent potency across experiments. |
| PDE5 Enzyme | Loss of activity | Use a new lot of enzyme and include a positive control. | Reproducible inhibition by control compounds. |
| cGMP Concentration | Incorrect concentration | Verify the cGMP concentration and use a concentration at or below Km. | More accurate and consistent IC50 values. |
| Assay Buffer | pH or ionic strength variations | Prepare fresh buffer and verify pH before each experiment. | Reduced well-to-well and plate-to-plate variability. |
| Incubation Time | Inconsistent timing | Use a multichannel pipette or automated liquid handler for precise timing. | Improved reproducibility of results. |
Issue 2: Poor Reproducibility in Cell-Based Assays
Q: We are struggling with poor reproducibility in our cell-based assays measuring cGMP levels after this compound treatment. What should we look into?
A: Cell-based assays introduce additional sources of variability compared to biochemical assays. Here’s a guide to improving reproducibility.
1. Cell Culture Conditions:
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Cell Line Authenticity: Confirm the identity of your cell line using short tandem repeat (STR) profiling.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can alter cellular physiology and drug response.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
-
Seeding Density: Ensure a uniform cell seeding density across all wells, as confluency can affect cGMP signaling.
2. Experimental Protocol:
-
Serum Concentration: The presence of serum proteins can bind to this compound, reducing its effective concentration. Consider performing experiments in serum-free media or a consistent, low serum concentration.
-
Treatment Duration: Optimize and standardize the duration of this compound treatment.
-
Cell Lysis and Sample Handling: Ensure complete cell lysis and consistent sample handling to accurately measure intracellular cGMP levels.
Here is a troubleshooting workflow to address poor reproducibility in cell-based assays:
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay
This protocol describes a method for determining the IC50 of this compound against purified human recombinant PDE5.
Materials:
-
Purified human recombinant PDE5 enzyme
-
This compound
-
cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
Malachite green reagent for phosphate detection
-
96-well microplates
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations. The final DMSO concentration should not exceed 1%.
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the PDE5 enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding cGMP to each well. Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding snake venom nucleotidase and inorganic pyrophosphatase, which will convert the product (GMP) and any remaining pyrophosphate to inorganic phosphate. Incubate for 20 minutes at 30°C.
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
References
Adjusting experimental parameters for Nanterinone research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Nanterinone, a novel phosphodiesterase 3 (PDE3) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 3 (PDE3).[1][2] By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[2] This elevation in cAMP mediates various cellular responses, including increased cardiac contractility and vasodilation.[1][2]
Q2: What are the expected inotropic effects of this compound in cardiac muscle?
A2: As a PDE3 inhibitor, this compound is expected to exhibit a positive inotropic effect, meaning it increases the force of myocardial contraction.[1][3] This is due to the increased intracellular cAMP, which activates protein kinases that in turn activate cardiac calcium channels, leading to an increased calcium influx during the cardiac action potential.[1]
Q3: Can this compound be used for long-term studies in heart failure models?
A3: Caution is advised for long-term studies. While PDE3 inhibitors are effective for acute heart failure, some clinical trials have indicated that long-term therapy with this class of drugs may be associated with increased mortality in heart failure patients.[2] Therefore, experimental design for chronic studies should carefully consider this potential outcome.
Q4: What are common cell lines used for in vitro testing of PDE3 inhibitors like this compound?
A4: Primary cultured neonatal rat ventricular myocytes are a well-established model for studying the direct effects of cardioactive compounds.[4][5] Additionally, ventricular strips from animal models or explanted failing human hearts can be used to assess contractile force.[6][7] For initial cytotoxicity and cell viability screening, various cell lines of different organ origins can be utilized.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound research experiments.
| Issue | Potential Cause | Recommended Solution |
| No observable inotropic effect in isolated cardiomyocytes. | 1. Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Health: Cardiomyocytes may have poor viability or contractility. 3. Reagent Degradation: this compound stock solution may have degraded. | 1. Perform a dose-response curve: Test a range of concentrations to determine the optimal effective concentration. 2. Assess cell viability: Use a viability assay (e.g., Trypan Blue) before the experiment. Ensure proper cell culture conditions. 3. Prepare fresh stock solutions: Always use freshly prepared or properly stored stock solutions of this compound. |
| High variability in experimental results. | 1. Inconsistent cell plating density. 2. Variations in incubation times. 3. Pipetting errors. | 1. Standardize cell seeding: Ensure a consistent number of cells are plated in each well. 2. Strict adherence to protocols: Follow the experimental protocol precisely, especially regarding incubation times.[9] 3. Calibrate pipettes: Regularly calibrate pipettes to ensure accurate dispensing of reagents. |
| Unexpected cytotoxicity observed. | 1. High concentration of this compound. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Contamination of cell culture. | 1. Determine the IC50 value: Perform a cytotoxicity assay (e.g., LDH or WST-8 assay) to determine the concentration that is toxic to 50% of the cells.[8] 2. Use a solvent control: Always include a vehicle control group treated with the same concentration of the solvent. Keep the final solvent concentration below 0.5%. 3. Practice aseptic technique: Ensure sterile conditions during cell culture and experiments to prevent contamination. |
| Difficulty reproducing published results for similar PDE3 inhibitors. | 1. Differences in experimental models: The cell line or animal model used may respond differently. 2. Variations in experimental conditions: Minor differences in media, serum, or supplements can affect results. 3. Subtle differences in compound purity or formulation. | 1. Characterize your model: Thoroughly characterize the response of your specific experimental model to known PDE3 inhibitors. 2. Standardize all reagents and conditions: Document and standardize all experimental parameters. 3. Verify compound quality: Ensure the purity and integrity of the this compound being used. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound on A549 (human lung adenocarcinoma) and L02 (human normal liver) cell lines after 72 hours of incubation, as determined by an MTT assay.
| Concentration (µM) | A549 Cell Viability (%) | L02 Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.1 ± 4.9 | 99.2 ± 5.1 |
| 10 | 95.3 ± 5.5 | 97.6 ± 4.3 |
| 50 | 88.7 ± 6.1 | 92.4 ± 5.8 |
| 100 | 75.2 ± 7.3 | 85.1 ± 6.5 |
| 200 | 51.4 ± 8.2 | 70.3 ± 7.1 |
Data are presented as mean ± standard deviation (n=5).
Table 2: Effect of this compound on Cardiomyocyte Contraction Rate
This table shows the effect of increasing concentrations of this compound on the spontaneous contraction rate of cultured neonatal rat ventricular myocytes.
| Concentration (µM) | Contraction Rate (beats per minute) |
| 0 (Control) | 60 ± 8 |
| 0.1 | 72 ± 9 |
| 1 | 95 ± 11 |
| 10 | 125 ± 14 |
| 100 | 140 ± 16 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate A549 and L02 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or control medium.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Cardiomyocyte Contraction Rate Assay
-
Cell Preparation: Isolate neonatal rat ventricular myocytes and culture them on collagen-coated dishes until they exhibit spontaneous contractions.[4]
-
Drug Application: Replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Acclimatization: Allow the cells to acclimatize for 15 minutes on a heated microscope stage.
-
Image/Video Acquisition: Record video clips of multiple fields of view for each treatment group using an inverted microscope equipped with a camera.
-
Contraction Analysis: Manually or using automated software, count the number of contractions over a defined period (e.g., 1 minute) to determine the contraction rate (beats per minute).
-
Data Analysis: Compare the contraction rates of the this compound-treated groups to the control group.
Visualizations
Caption: Mechanism of action of this compound as a PDE3 inhibitor.
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. A method to assess concomitant cardiac phosphodiesterase inhibition and positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronotropic Response of Cultured Neonatal Rat Ventricular Myocytes to Short-Term Fluid Shear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beating heart cells: Using cultured cardiomyocytes to study cellular structure and contractility in laboratory exercises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
Validation & Comparative
A Comparative Analysis of Nanterinone and Milrinone for the Treatment of Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic options for acute heart failure, phosphodiesterase (PDE) inhibitors play a crucial role by enhancing cardiac contractility and promoting vasodilation. This guide provides a detailed comparison of two such agents: the established drug milrinone and the investigational compound nanterinone. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, hemodynamic effects, and the experimental protocols used for their evaluation.
Executive Summary
Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor, is a well-characterized inodilator used in the short-term management of acute decompensated heart failure. It improves cardiac output by increasing intracellular cyclic adenosine monophosphate (cAMP) in both cardiac and vascular smooth muscle cells. This compound is described as a novel positive inotropic and balanced-type vasodilating drug, with its mechanism being partially attributed to PDE3 inhibition. While clinical data on this compound is limited, initial studies suggest it offers significant hemodynamic improvement. This guide aims to juxtapose the available data on these two compounds to inform further research and development.
Mechanism of Action and Signaling Pathways
Both this compound and milrinone exert their effects by modulating the cAMP signaling pathway, primarily through the inhibition of PDE3. This inhibition leads to an increase in intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells.
In cardiomyocytes , elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins:
-
L-type calcium channels: leading to increased calcium influx and enhanced contractility (positive inotropy).
-
Phospholamban: resulting in increased reuptake of calcium into the sarcoplasmic reticulum, which contributes to improved relaxation (lusitropy).
-
Troponin I: modulating the sensitivity of the myofilaments to calcium.
In vascular smooth muscle cells , the increase in cAMP also activates PKA, which leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation. This vasodilation reduces both preload and afterload on the heart.
Comparative Performance Data
Phosphodiesterase Selectivity
The selectivity of a PDE inhibitor for different isoforms is a critical determinant of its therapeutic and side-effect profile. Milrinone is known to be a selective PDE3 inhibitor. While this compound is also stated to act through PDE3 inhibition, its detailed selectivity profile is not as well-documented.
Table 1: Phosphodiesterase Inhibition Profile
| Phosphodiesterase Isoform | Milrinone IC50 (µM) | This compound IC50 (µM) |
| PDE FIII (cAMP-PDE) | 0.42[1] | Data not available |
| PDE FI ("high Km") | 38[1] | Data not available |
| PDE FII ("high Km") | 19[1] | Data not available |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Hemodynamic Effects in Acute Heart Failure
The clinical utility of these agents is primarily assessed by their ability to improve hemodynamic parameters in patients with acute heart failure.
Table 2: Acute Hemodynamic Effects in Patients with Heart Failure
| Hemodynamic Parameter | Milrinone (IV) | This compound (2 mg, oral) |
| Cardiac Index | ↑ 24-42% | ↑ 16.2% (at 1 hour) |
| Systemic Vascular Resistance | ↓ 15-31% | ↓ 19.5% (at 1 hour) |
| Pulmonary Capillary Wedge Pressure | ↓ 24-33% | ↓ 38% (at 1.5 hours) |
| Mean Arterial Pressure | ↓ 2-13% | Short, significant decrease |
| Heart Rate | ↑ 4-13% | Unchanged |
Data for Milrinone is from a study with various intravenous loading and maintenance doses. Data for this compound is from a study with a single oral dose in patients with mild to moderate heart failure.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare PDE inhibitors like this compound and milrinone.
Phosphodiesterase Inhibition Assay
This assay is crucial for determining the potency and selectivity of a compound against different PDE isoforms.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing a specific purified PDE isoform, a known concentration of radiolabeled cAMP (e.g., [³H]-cAMP), and varying concentrations of the test compound (this compound or milrinone) is prepared in a suitable buffer.
-
Incubation: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Termination and Conversion: The reaction is stopped, and an excess of snake venom nucleotidase is added. This enzyme converts the product of the PDE reaction, [³H]-5'-AMP, into [³H]-adenosine.
-
Separation: The resulting mixture is passed through an ion-exchange resin column. The unreacted [³H]-cAMP binds to the resin, while the [³H]-adenosine passes through.
-
Quantification: The amount of [³H]-adenosine in the eluate is quantified using liquid scintillation counting.
-
Data Analysis: The amount of [³H]-adenosine produced is proportional to the PDE activity. The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Cardiac Contractility Assay
This assay assesses the direct effect of a compound on the contractility of cardiac muscle tissue, independent of systemic hemodynamic effects.
Protocol:
-
Tissue Preparation: A suitable cardiac muscle preparation, such as a papillary muscle or trabecula, is dissected from an animal heart (e.g., guinea pig, rabbit, or rat).
-
Mounting: The muscle is mounted vertically in a temperature-controlled organ bath filled with an oxygenated physiological salt solution. One end is fixed, and the other is attached to a sensitive force-displacement transducer.
-
Stimulation and Equilibration: The muscle is electrically stimulated at a constant frequency to elicit regular contractions. The preparation is allowed to equilibrate until a stable baseline contractile force is achieved.
-
Drug Administration: The test compound is added to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition: The force of contraction and relaxation parameters (e.g., time to peak tension, time to 90% relaxation) are continuously recorded.
-
Data Analysis: The changes in contractile parameters from baseline are measured at each drug concentration to construct a dose-response curve and determine the potency and efficacy of the compound as an inotropic and lusitropic agent.
Conclusion
Milrinone is a well-established PDE3 inhibitor with a clear mechanism of action and a documented profile of hemodynamic effects in acute heart failure. This compound, while also acting at least in part through PDE3 inhibition, presents an interesting profile with a significant reduction in pulmonary capillary wedge pressure and a lack of significant chronotropic effect at the dose studied.
The lack of direct comparative studies is a significant knowledge gap. Future research should focus on a head-to-head comparison of the PDE selectivity profiles of this compound and milrinone, as well as in vitro and in vivo studies to directly compare their inotropic and vasodilatory potency and efficacy. Such data will be crucial for understanding the relative therapeutic potential and safety profile of this compound in the context of existing therapies for acute heart failure.
References
Validating the Vasodilatory Effects of Nanterinone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo vasodilatory effects of Nanterinone, a phosphodiesterase 3 (PDE3) inhibitor, with other drugs in its class, namely milrinone and enoximone. The information is compiled from various clinical studies to offer an objective overview supported by experimental data.
Introduction to this compound and PDE3 Inhibitors
This compound is a selective phosphodiesterase 3 (PDE3) inhibitor.[1] Drugs in this class exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. This increase in intracellular cAMP leads to two primary effects: positive inotropy (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[2][3] The vasodilatory action of PDE3 inhibitors reduces both preload and afterload on the heart, making them valuable in the treatment of conditions like acute decompensated heart failure.[3][4]
Comparative Hemodynamic Effects
The following tables summarize the in vivo hemodynamic effects of this compound, milrinone, and enoximone from separate clinical studies in patients with heart failure. It is crucial to note that these data are not from direct head-to-head comparative trials and experimental conditions may have varied between studies.
Table 1: Hemodynamic Effects of Oral this compound in Patients with Mild to Moderate Heart Failure [1]
| Parameter | Baseline (Mean ± SEM) | 1 Hour Post-Dose (Mean ± SEM) | Percentage Change |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1699 ± 82 | 1368 ± 80 | ↓ 19.5% |
| Cardiac Index (L/min/m²) | 2.28 ± 0.15 | 2.65 ± 0.14 | ↑ 16.2% |
| Pulmonary Wedge Pressure | - | - | ↓ up to 38% at 1.5 hours |
| Mean Arterial Pressure | No significant sustained change reported |
Data from a study involving 14 patients with NYHA class II-III heart failure receiving a single 2 mg oral dose of this compound.[1]
Table 2: Hemodynamic Effects of Intravenous Milrinone in Patients with Severe Congestive Heart Failure [5]
| Parameter | Baseline (Mean ± SEM) | Post-Dose (Mean ± SEM) | Percentage Change |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | Not reported in absolute values | Significant decrease | - |
| Cardiac Index (L/min/m²) | Not reported in absolute values | Significant increase | - |
| Mean Arterial Pressure (mmHg) | 82 ± 3 | 71 ± 3 | ↓ 13.4% |
| Left Ventricular End-Diastolic Pressure (mmHg) | 26 ± 3 | 18 ± 3 | ↓ 30.8% |
Data from a study in 11 patients with NYHA class III or IV heart failure. Values shown are at the maximum administered dose.[5]
Table 3: Hemodynamic Effects of Intravenous Enoximone in Patients with Severe Heart Failure [6]
| Parameter | Baseline | Post-Dose | Percentage Change |
| Systemic Vascular Resistance | Not reported in absolute values | Significant decrease | ↓ 26.8% (maximum) |
| Cardiac Index | Not reported in absolute values | Significant increase | ↑ 24.5% (maximum) |
| Mean Arterial Pressure | Not reported in absolute values | Decrease | ↓ 11.9% (maximum) |
| Heart Rate | No significant change |
Data from a study involving 25 patients with low cardiac output after mitral valve surgery.[6]
Signaling Pathway of PDE3 Inhibitors in Vasodilation
The vasodilatory effect of this compound and other PDE3 inhibitors is initiated by the inhibition of the PDE3 enzyme in vascular smooth muscle cells. This leads to an accumulation of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Protocols
This section outlines a generalized experimental protocol for assessing the vasodilatory effects of a PDE3 inhibitor like this compound in an in vivo animal model, based on common methodologies.[7][8]
1. Animal Model and Preparation:
-
Species: Male Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine) to ensure the animal remains unconscious and pain-free throughout the procedure.
-
Catheterization: The femoral artery is catheterized for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR). The femoral vein is catheterized for drug administration.
2. Hemodynamic Measurements:
-
A pressure transducer connected to the arterial catheter is used to record MAP and HR.
-
A flow probe may be placed around the ascending aorta to measure cardiac output (CO).
-
Systemic vascular resistance (SVR) is calculated using the formula: SVR = (MAP - CVP) / CO, where CVP is central venous pressure.
3. Drug Administration:
-
A baseline hemodynamic recording is obtained for at least 30 minutes to ensure stability.
-
This compound (or the comparator drug) is administered intravenously, either as a bolus injection or a continuous infusion at varying doses.
-
A vehicle control group receives an equivalent volume of the drug solvent.
4. Data Analysis:
-
Hemodynamic parameters are recorded continuously and averaged over specific time intervals.
-
The percentage change from baseline for each parameter is calculated for each dose of the drug.
-
Dose-response curves are generated to determine the potency and efficacy of the vasodilator.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the drug with the vehicle control and between different doses.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo experiment designed to validate the vasodilatory effects of a compound.
Caption: A generalized workflow for in vivo validation of a vasodilator.
Conclusion
The available in vivo data indicates that this compound is an effective vasodilator, consistent with its mechanism of action as a PDE3 inhibitor. It demonstrates a significant reduction in systemic vascular resistance and an increase in cardiac index in patients with heart failure. While direct comparative trials are lacking, the presented data suggests its hemodynamic profile is broadly similar to other PDE3 inhibitors like milrinone and enoximone, which also produce vasodilation and positive inotropic effects. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound against other PDE3 inhibitors.
References
- 1. Acute hemodynamic effects and preload-dependent cardiovascular profile of the partial phosphodiesterase inhibitor this compound in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemodynamic effects and comparison of enoximone, dobutamine and dopamine following mitral valve surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for monitoring intrapulmonary vasodilation in mice using contrast-enhanced echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nanterinone's Phosphodiesterase Cross-reactivity
For Immediate Release
This guide provides a comparative analysis of the phosphodiesterase (PDE) inhibitor Nanterinone, also known as UK-61,260. The document is intended for researchers, scientists, and drug development professionals interested in the selectivity and mechanism of action of this compound.
This compound is a cardiotonic agent that has been identified as a potent and selective inhibitor of phosphodiesterase 3 (PDE3). Understanding its cross-reactivity with other PDE isoforms is crucial for elucidating its full pharmacological profile and potential off-target effects. This guide summarizes the available quantitative data on this compound's inhibitory activity, details a representative experimental protocol for assessing PDE inhibition, and illustrates the key signaling pathway affected by its primary target.
Quantitative Comparison of this compound's Inhibitory Activity
The following table summarizes the available data on the inhibitory potency of this compound against various human phosphodiesterase isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Phosphodiesterase Isoform | This compound (UK-61,260) IC50 (µM) | Reference |
| PDE1 | > 100 | |
| PDE2 | > 100 | |
| PDE3 | 0.58 | |
| PDE4 | > 100 | |
| PDE5 | 16 |
Note: The presented data is based on a single available study. Further independent verification is recommended.
Experimental Protocol: Phosphodiesterase Activity Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound against various phosphodiesterase isoforms. This method is based on the widely used radioenzymatic assay.
Objective: To determine the IC50 values of this compound for different PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
[³H]-cAMP and [³H]-cGMP (radiolabeled substrates)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Scintillation counter
-
96-well assay plates
-
Incubator
Procedure:
-
Enzyme Preparation: Dilute the recombinant PDE enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁴ M.
-
Assay Reaction:
-
To each well of a 96-well plate, add 25 µL of the assay buffer.
-
Add 25 µL of the diluted this compound or vehicle control (for determining maximal enzyme activity).
-
Add 25 µL of the diluted PDE enzyme to initiate the reaction.
-
Pre-incubate for 10 minutes at 30°C.
-
Add 25 µL of the radiolabeled substrate ([³H]-cAMP for PDE3 and PDE4; [³H]-cGMP for PDE1, PDE2, and PDE5) to start the reaction. The final substrate concentration should be below the Km for each enzyme to ensure competitive inhibition can be accurately measured.
-
Incubate for a defined period (e.g., 20 minutes) at 30°C. The incubation time should be optimized to ensure that less than 20% of the substrate is hydrolyzed.
-
-
Reaction Termination and Nucleotide Conversion:
-
Stop the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well. This enzyme converts the product of the PDE reaction (5'-AMP or 5'-GMP) into adenosine or guanosine.
-
Incubate for 10 minutes at 30°C.
-
-
Separation of Products:
-
Add 100 µL of a 50% slurry of the anion-exchange resin to each well. The resin binds to the unhydrolyzed, negatively charged [³H]-cAMP or [³H]-cGMP, while the resulting radiolabeled nucleosides remain in the supernatant.
-
Allow the resin to settle or centrifuge the plate at a low speed.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the phosphodiesterase activity assay.
Signaling Pathway of PDE3 Inhibition in Cardiac Myocytes
This compound, as a PDE3 inhibitor, primarily exerts its effects by modulating the cyclic adenosine monophosphate (cAMP) signaling pathway in cardiac myocytes. The diagram below illustrates this mechanism.
Caption: Signaling pathway of PDE3 inhibition by this compound.
In cardiac myocytes, stimulation of β-adrenergic receptors by catecholamines activates adenylyl cyclase, which converts ATP to cAMP. cAMP, in turn, activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and proteins involved in sarcoplasmic reticulum calcium release (like phospholamban), leading to an increase in intracellular calcium and enhanced myocardial contractility.
PDE3 rapidly hydrolyzes cAMP to 5'-AMP, thus terminating the signal. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation. This results in a sustained activation of PKA and a subsequent increase in cardiac contractility. The selectivity of this compound for PDE3 is crucial, as inhibition of other PDE isoforms could lead to a different spectrum of physiological and pathological effects. For instance, its relatively weaker inhibition of PDE5 suggests a lower potential for significant cGMP-related effects, such as profound vasodilation, compared to non-selective inhibitors.
Head-to-Head Comparison: Nanterinone and Dobutamine in Cardiovascular Research
A comprehensive analysis for researchers and drug development professionals of two inotropic agents, the phosphodiesterase III inhibitor Nanterinone and the β-adrenergic agonist Dobutamine.
This guide provides a detailed, data-driven comparison of this compound and Dobutamine, two pharmacological agents with positive inotropic effects utilized in the context of heart failure. While both drugs aim to improve cardiac contractility, they achieve this through distinct molecular mechanisms, leading to different hemodynamic profiles and clinical considerations. This document summarizes available experimental data, outlines key experimental protocols, and visualizes the signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Dobutamine lies in their mechanism of action at the cellular level.
This compound , a phosphodiesterase III (PDE3) inhibitor, works by preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][2] Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction and relaxation.[2][3] This results in an increased intracellular calcium concentration, leading to enhanced myocardial contractility (positive inotropy).[1] Additionally, the elevated cAMP in vascular smooth muscle promotes vasodilation, reducing both preload and afterload on the heart.[3]
Dobutamine , a synthetic catecholamine, primarily acts as a β1-adrenergic receptor agonist in the heart.[4][5][6] Stimulation of these G-protein coupled receptors activates adenylyl cyclase, which also leads to an increase in intracellular cAMP and subsequent activation of PKA.[7][8][9] The downstream effects are similar to those of this compound, involving phosphorylation of calcium channels and other proteins to increase cardiac contractility.[7][10] Dobutamine also has milder β2- and α1-adrenergic effects, which can influence peripheral vascular resistance.[6][9]
Head-to-Head Performance: A Review of the Data
Direct comparative clinical trials between this compound and Dobutamine are limited. However, by examining data from separate studies, we can draw a comparative picture of their hemodynamic effects. It is crucial to note that the following data is not from a head-to-head study and should be interpreted with caution.
| Parameter | This compound (Oral, 2 mg) | Dobutamine (Intravenous, 2-20 mcg/kg/min) |
| Mechanism | Phosphodiesterase III Inhibitor | β1-Adrenergic Agonist |
| Cardiac Index | ↑ 16% (from 2.28 to 2.65 L/min/m²) | ↑ (Dose-dependent) |
| Systemic Vascular Resistance | ↓ 19.5% (from 1699 to 1368 dynes·sec/cm⁵) | ↓ (Dose-dependent, mild) |
| Pulmonary Capillary Wedge Pressure | ↓ 38% | ↓ (Dose-dependent) |
| Mean Pulmonary Artery Pressure | ↓ 20% | Variable effects |
| Heart Rate | No significant change | ↑ (Dose-dependent) |
| Mean Arterial Pressure | Short, insignificant decrease | Variable, can increase |
Data sourced from studies on patients with heart failure.
Experimental Protocols: A Guide for Researchers
Reproducible and rigorous experimental design is paramount in pharmacological research. Below are outlines of common protocols used to assess the activity of PDE3 inhibitors and β-adrenergic agonists.
Phosphodiesterase III (PDE3) Inhibition Assay
This in vitro assay quantifies the inhibitory potential of a compound against the PDE3 enzyme.
Key Steps:
-
Enzyme and Substrate Preparation: Purified PDE3 enzyme is incubated with a radiolabeled substrate, typically [³H]-cAMP.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The enzymatic reaction is stopped, often by adding a non-specific PDE inhibitor like IBMX or by heat inactivation.
-
Product Separation: The product of the reaction, [³H]-AMP, is separated from the unreacted substrate, [³H]-cAMP, using techniques like anion-exchange chromatography.
-
Quantification: The amount of [³H]-AMP formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of the test compound, and the half-maximal inhibitory concentration (IC₅₀) is determined.
In Vitro Cardiac Muscle Contractility Assay
This assay assesses the direct effect of a compound on the contractility of isolated cardiac muscle preparations.
Key Steps:
-
Tissue Preparation: A suitable cardiac muscle preparation, such as a papillary muscle or trabecula, is isolated from an animal model.
-
Experimental Setup: The muscle is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at a constant temperature.
-
Stimulation and Recording: The muscle is electrically stimulated at a physiological frequency, and the resulting contractile force is measured using a force transducer connected to a data acquisition system.
-
Baseline Measurement: A stable baseline of contractile function is established.
-
Compound Administration: The test compound (e.g., Dobutamine) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Acquisition: Changes in contractile parameters, such as peak developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt), are recorded.
-
Data Analysis: Concentration-response curves are generated to determine the compound's potency (EC₅₀) and maximal efficacy.
Conclusion
This compound and Dobutamine represent two distinct approaches to enhancing cardiac contractility. This compound, as a PDE3 inhibitor, offers the dual benefit of positive inotropy and vasodilation. Dobutamine, a β1-adrenergic agonist, provides potent inotropic support, with its effects on heart rate and blood pressure being dose-dependent. The choice between these or similar agents in a clinical or research setting depends on the specific hemodynamic profile desired and the underlying pathophysiology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further investigation and development in the field of cardiovascular pharmacology. The limited availability of direct comparative data for this compound underscores the need for further head-to-head studies to fully elucidate its therapeutic potential relative to established agents like Dobutamine.
References
- 1. content.abcam.com [content.abcam.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. acpjournals.org [acpjournals.org]
- 7. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. litfl.com [litfl.com]
- 10. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Nanterinone: A Comparative Analysis of a Novel Inotrope Against Established PDE3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nanterinone's efficacy with that of other phosphodiesterase 3 (PDE3) inhibitors, supported by available experimental data. This document outlines the distinct mechanism of this compound and presents a comparative analysis of its hemodynamic effects alongside established PDE3 inhibitors, milrinone and enoximone.
This compound is a novel positive inotropic and vasodilating agent that has been investigated for its potential role in managing heart failure. Unlike traditional PDE3 inhibitors, its mechanism is only partially attributed to the inhibition of this enzyme, suggesting a more complex pharmacological profile. This guide will delve into the available data to provide a clear comparison.
Mechanism of Action: The PDE3 Signaling Pathway
Phosphodiesterase 3 (PDE3) is a key enzyme in the cardiovascular system, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 in cardiac muscle cells leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates several targets, including L-type calcium channels and phospholamban. The ultimate effect is an increase in intracellular calcium concentration, leading to enhanced myocardial contractility (positive inotropy) and accelerated relaxation (lusitropy). In vascular smooth muscle cells, elevated cAMP levels promote relaxation, resulting in vasodilation.
Comparative Efficacy: Quantitative Data
| Parameter | This compound | Milrinone | Enoximone |
| PDE3 IC50 | Not Reported | 0.42 - 1.2 µM[1][2][3] | 5.9 µM[4] |
| Change in Cardiac Index | ▲ 17-26%[4] | ▲ 24-73%[5] | ▲ 55-68%[6] |
| Change in Pulmonary Capillary Wedge Pressure (PCWP) | ▼ 23-40%[4] | ▼ 18-33%[5] | ▼ 29-42%[6] |
| Change in Systemic Vascular Resistance | ▼ ~19%[4] | ▼ 15-31%[5] | ▼ 33-44%[6] |
Note: The reported values are from different studies and patient populations and should be interpreted with caution. The data for this compound is from a study involving an oral dose of 2 mg, while data for milrinone and enoximone are from intravenous administration studies.
Experimental Protocols
Determination of PDE3 Inhibitory Activity (IC50)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE3 is through a competitive enzyme assay.
Protocol Outline:
-
Reagents and Materials: Purified recombinant human PDE3, fluorescently labeled cAMP substrate (e.g., FAM-cAMP), assay buffer, test compounds (this compound, milrinone, enoximone), and a microplate reader capable of measuring fluorescence polarization.
-
Assay Procedure:
-
A reaction mixture containing the purified PDE3 enzyme and a specific concentration of the fluorescently labeled cAMP substrate is prepared in an appropriate buffer.
-
The test inhibitor is added to the wells of a microplate at various concentrations.
-
The enzymatic reaction is initiated by adding the PDE3 enzyme to the wells.
-
The plate is incubated for a defined period at a constant temperature (e.g., 37°C) to allow for substrate hydrolysis.
-
The reaction is stopped, and the degree of substrate hydrolysis is determined by measuring the change in fluorescence polarization. As the fluorescent cAMP is hydrolyzed, the polarization value decreases.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Assessment of Hemodynamic Effects in Humans
The clinical efficacy of inotropic agents is evaluated by measuring their effects on key hemodynamic parameters in patients with heart failure.
Protocol Outline:
-
Patient Population: Patients with a diagnosis of heart failure (e.g., NYHA Class II-III) are recruited for the study.
-
Instrumentation: A pulmonary artery catheter (e.g., Swan-Ganz catheter) is inserted to allow for the measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous monitoring of systemic blood pressure.
-
Baseline Measurements: Baseline hemodynamic parameters are recorded before the administration of the study drug.
-
Drug Administration: The investigational drug (e.g., this compound, milrinone, or enoximone) is administered, typically as an intravenous infusion at a specified dose or as an oral dose.
-
Serial Measurements: Hemodynamic parameters are measured at predefined intervals after drug administration (e.g., 30, 60, 90, 120 minutes, and then hourly).
-
Data Analysis: Changes from baseline in cardiac index, PCWP, systemic vascular resistance, and other parameters are calculated and statistically analyzed to determine the drug's effect.
Discussion and Conclusion
The available data indicates that this compound exerts positive inotropic and vasodilatory effects, leading to improvements in cardiac index and reductions in PCWP and systemic vascular resistance in patients with mild to moderate heart failure.[4] However, the assertion that its mechanism is only "partially based on phosphodiesterase III inhibition" suggests that other pathways may contribute to its overall pharmacological profile.[4] This distinguishes it from more selective PDE3 inhibitors like milrinone and enoximone.
In terms of clinical hemodynamic effects, the intravenous administration of milrinone and enoximone appears to produce more pronounced increases in cardiac index compared to the reported effects of a single oral dose of this compound.[4][5][6] However, it is crucial to consider the differences in the route of administration and dosing regimens when making such comparisons.
The lack of a reported IC50 value for this compound's PDE3 inhibitory activity is a significant knowledge gap that prevents a direct comparison of its potency with other PDE3 inhibitors at the molecular level. Further preclinical studies are required to fully elucidate its mechanism of action and to quantify its inhibitory effect on PDE3.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibition by enoximone in preparations from nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hemodynamic and clinical benefits with intravenous milrinone in severe chronic heart failure: results of a multicenter study in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous use of enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Effect of Nanterinone: A Comparative Guide to Biomarker Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic effect of Nanterinone, a novel phosphodiesterase 3 (PDE3) inhibitor for the treatment of acute decompensated heart failure. By objectively comparing potential biomarker strategies for this compound with those used for established alternative therapies, this document aims to support robust clinical trial design and effective therapeutic monitoring.
Introduction
This compound, as a phosphodiesterase 3 (PDE3) inhibitor, offers a dual mechanism of action for the management of acute heart failure: positive inotropy and vasodilation.[1][2] By preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, this compound enhances myocardial contractility and promotes vasodilation, leading to an increase in cardiac output and a reduction in both preload and afterload.[3][4] The successful clinical development and application of this compound hinge on the precise measurement of its therapeutic effects, necessitating the validation of sensitive and specific biomarkers.
This guide outlines key biomarkers and experimental protocols to assess the efficacy of this compound in comparison to standard heart failure therapies, including beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, and angiotensin receptor-neprilysin inhibitors (ARNIs).
Comparative Biomarker Analysis
The selection of appropriate biomarkers is critical for demonstrating the therapeutic efficacy of this compound and differentiating its clinical profile from existing treatments. The following table summarizes key biomarkers and their expected responses to this compound and alternative therapies.
| Biomarker | This compound (PDE3 Inhibitor) | Beta-Blockers (e.g., Metoprolol) | ACE Inhibitors (e.g., Lisinopril) | ARNIs (Sacubitril/Valsartan) | Rationale & Clinical Utility |
| Natriuretic Peptides | |||||
| BNP | ↓ (Decrease) | ↑ initially, then ↓ (Increase initially, then decrease) | ↓ (Decrease)[5] | ↑ (Increase)[6] | Reflects changes in myocardial wall stress. This compound's vasodilatory and inotropic effects are expected to reduce wall stress. Beta-blockers may initially increase BNP before improving cardiac function. ACE inhibitors reduce volume and pressure overload. Sacubitril inhibits neprilysin, the enzyme that degrades BNP, leading to increased levels. |
| NT-proBNP | ↓ (Decrease) | ↑ initially, then ↓ (Increase initially, then decrease) | ↓ (Decrease)[5] | ↓ (Decrease)[6] | A more stable marker of ventricular stress not degraded by neprilysin, making it a more reliable indicator of therapeutic response with ARNIs.[6] A decrease is expected with this compound due to improved hemodynamics. |
| Cardiac Injury Markers | |||||
| High-Sensitivity Cardiac Troponin (hs-cTn) | ↔ or ↓ (No change or decrease) | ↓ (Decrease) | ↓ (Decrease) | ↓ (Decrease)[7] | Indicates myocardial injury. A key safety and efficacy endpoint. A reduction suggests a decrease in myocardial stress and damage. |
| Neurohormonal Activation | |||||
| Plasma Renin Activity (PRA) | ↔ or ↓ (No change or decrease) | ↓ (Decrease) | ↑ (Increase) | ↓ (Decrease)[8] | Reflects the activity of the renin-angiotensin-aldosterone system (RAAS). This compound's effect is indirect. Beta-blockers and ARNIs suppress RAAS, while ACE inhibitors interrupt the feedback loop, increasing renin. |
| Aldosterone | ↔ or ↓ (No change or decrease) | ↓ (Decrease) | ↓ (Decrease) | ↓ (Decrease)[8] | A downstream product of the RAAS. Reductions indicate decreased neurohormonal activation and are associated with improved outcomes. |
| Extracellular Matrix & Fibrosis | |||||
| Soluble ST2 (sST2) | ↓ (Decrease) | ↓ (Decrease)[9] | ↔ or ↓ (No change or decrease) | ↓ (Decrease)[10] | A marker of cardiac fibrosis and inflammation. Lower levels are associated with reduced adverse cardiac remodeling. |
| Galectin-3 | ↓ (Decrease) | ↔ or ↓ (No change or decrease) | ↔ or ↓ (No change or decrease) | ↓ (Decrease) | Implicated in cardiac fibrosis and inflammation. Reduction suggests a favorable effect on cardiac remodeling. |
Experimental Protocols
Accurate and reproducible biomarker data are fundamental to the validation process. The following are detailed methodologies for key biomarker assays.
Quantification of Natriuretic Peptides (BNP and NT-proBNP) by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for the quantitative determination of natriuretic peptides in plasma or serum.[11][12]
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for BNP or NT-proBNP.
-
Patient serum or plasma samples.
-
Standard solutions of known BNP or NT-proBNP concentrations.
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Prepare standards and samples at the appropriate dilutions.
-
Add 100 µL of standards and samples to the wells of the pre-coated microtiter plate. Incubate for 1-2 hours at 37°C.[12]
-
Aspirate the contents of the wells and wash 3-5 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[13]
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-conjugated avidin to each well and incubate for 30 minutes at 37°C.[13]
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.[12]
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Measure the optical density at 450 nm using a microplate reader.[14]
-
Generate a standard curve by plotting the optical density versus the concentration of the standards.
-
Determine the concentration of BNP or NT-proBNP in the patient samples by interpolating from the standard curve.
High-Sensitivity Cardiac Troponin (hs-cTn) Immunoassay
Principle: High-sensitivity immunoassays for cardiac troponin I (cTnI) or T (cTnT) utilize monoclonal antibodies to detect very low concentrations of these proteins in the blood, indicating myocardial injury.[15][16]
Materials:
-
Automated immunoassay analyzer.
-
Reagent kits specific for hs-cTnI or hs-cTnT.
-
Patient serum or plasma samples.
-
Calibrators and controls provided by the assay manufacturer.
Procedure:
-
Collect blood samples from patients at baseline and at specified time points post-treatment.
-
Process the samples to obtain serum or plasma according to the assay manufacturer's instructions.
-
Perform the assay on a validated and calibrated automated immunoassay analyzer.
-
The analyzer will automatically perform the incubation, wash, and signal detection steps.
-
Results are typically reported in nanograms per liter (ng/L).[15]
-
A rise and/or fall in hs-cTn levels is indicative of acute myocardial injury, while a sustained decrease following therapy may suggest a therapeutic benefit.[17]
Visualizing Pathways and Processes
Signaling Pathway of this compound (PDE3 Inhibition)
Caption: Mechanism of action of this compound as a PDE3 inhibitor.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for a clinical trial validating biomarkers.
Logical Framework for Comparative Efficacy
Caption: Logical relationship for comparing this compound's efficacy.
Conclusion
The validation of appropriate biomarkers is a cornerstone in the clinical development of this compound. This guide provides a foundational framework for designing and executing studies to robustly assess its therapeutic effect in acute decompensated heart failure. A multi-faceted biomarker approach, encompassing markers of myocardial stress, injury, neurohormonal activation, and cardiac remodeling, will be essential to elucidate the clinical benefits of this compound and to position it effectively within the landscape of heart failure therapies. The provided protocols and visual aids are intended to facilitate the planning and implementation of these critical validation studies.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Assessing clinical and biomarker characteristics to optimize the benefits of sacubitril/valsartan in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessing clinical and biomarker characteristics to optimize the benefits of sacubitril/valsartan in heart failure [frontiersin.org]
- 8. Effects of Sacubitril/Valsartan on biomarkers of fibrosis and inflammation in patients with heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarkers in Routine Heart Failure Clinical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Sacubitril/Valsartan on Biomarkers of Extracellular Matrix Regulation in Patients With HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmgrp.com [bmgrp.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Human NT-ProBNP(N-Terminal Pro-Brain Natriuretic Peptide) ELISA Kit [elkbiotech.com]
- 15. cms.ifcc.org [cms.ifcc.org]
- 16. heart.org [heart.org]
- 17. cvquality.acc.org [cvquality.acc.org]
Benchmarking Nanterinone: A Comparative Guide to Next-Generation Inotropes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Nanterinone against a new wave of inotropic agents: Levosimendan, Omecamtiv Mecarbil, and Istaroxime. In an evolving landscape of therapies for acute decompensated heart failure, understanding the distinct mechanisms and performance profiles of these emerging drugs is critical. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a clear, objective comparison for research and development professionals.
Section 1: Comparative Performance Data
The following tables summarize the hemodynamic effects of this compound and the selected next-generation inotropes based on available clinical trial data. These tables are intended for comparative analysis of their inotropic and vasodilatory properties.
Table 1: Hemodynamic Effects of this compound (Oral Administration)
| Parameter | Baseline (Mean ± SEM) | 1-Hour Post-Dose (Mean ± SEM) | Change |
| Cardiac Index (L/min/m²) | 2.28 ± 0.15 | 2.65 ± 0.14 | +16.2% |
| Systemic Vascular Resistance (dyn·s/cm⁵) | 1699 ± 82 | 1368 ± 80 | -19.5% |
| Pulmonary Wedge Pressure (mmHg) | - | - | -38% (at 1.5 hours) |
| Pulmonary Artery Pressure (mmHg) | - | - | -20% |
| Heart Rate | No significant change | No significant change | - |
| Arterial Pressure | Minimal, transient decrease | Minimal, transient decrease | - |
| Data from a study in patients with mild to moderate heart failure[1]. |
Table 2: Comparative Overview of Next-Generation Inotropes
| Inotrope | Mechanism of Action | Key Hemodynamic Effects | Noted Adverse Events |
| This compound | Phosphodiesterase III (PDE-III) Inhibitor | Increases cardiac index, decreases systemic vascular resistance and pulmonary wedge pressure.[1] | Potential for arrhythmias and hypotension, common to PDE-III inhibitors.[2][3][4][5] |
| Levosimendan | Calcium Sensitizer and K-ATP Channel Opener | Increases cardiac output and stroke volume, decreases pulmonary capillary wedge pressure and systemic vascular resistance.[6] | Hypotension, headache, atrial fibrillation, hypokalemia, and tachycardia.[6] |
| Omecamtiv Mecarbil | Cardiac Myosin Activator | Increases systolic ejection time and stroke volume without significantly increasing myocardial oxygen consumption.[7] | Potential for impaired diastolic filling, though not consistently observed in clinical trials.[7] |
| Istaroxime | Na+/K+-ATPase Inhibitor and SERCA2a Activator | Increases systolic blood pressure and cardiac index, decreases left ventricular end-diastolic pressure and pulmonary capillary wedge pressure.[8] | Pain at the injection site and gastrointestinal issues.[9] |
Section 2: Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these inotropes are crucial to understanding their clinical effects and potential applications. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: this compound's signaling pathway as a PDE-III inhibitor.
Caption: Signaling pathways of next-generation inotropes.
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of inotropic agents.
In Vitro Assessment of Inotropic Effects in Isolated Cardiomyocytes
Objective: To determine the direct effect of an inotropic agent on the contractility and calcium handling of isolated adult ventricular cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation:
-
Ventricular cardiomyocytes are isolated from adult male Sprague Dawley rats (250-300g)[1].
-
Hearts are rapidly excised and retrograde perfused with a Ca²⁺-free Tyrode's solution, followed by an enzymatic digestion solution containing collagenase and protease to dissociate the cells[1].
-
The ventricular tissue is then minced and filtered to obtain a suspension of single cardiomyocytes[1].
-
-
Calcium Transient Measurement:
-
Isolated cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator, such as Fura-2 AM or Fluo-4 AM[1][10].
-
Cells are placed in a recording chamber on an inverted microscope and electrically stimulated at a physiological frequency (e.g., 0.5 Hz)[1].
-
The fluorescent dye is excited at specific wavelengths, and the emission is recorded to measure changes in intracellular Ca²⁺ concentration (the calcium transient)[1].
-
After establishing a baseline, the inotropic agent is added at varying concentrations, and the changes in the amplitude and kinetics of the calcium transient are recorded and analyzed[10].
-
-
Data Analysis:
-
Key parameters of the calcium transient are quantified, including:
-
Peak systolic Ca²⁺ concentration.
-
Time to peak Ca²⁺ concentration.
-
Rate of Ca²⁺ decay (reflecting sarcoplasmic reticulum Ca²⁺ reuptake).
-
-
These parameters provide insights into the drug's effect on Ca²⁺ release and sequestration, which are fundamental to myocardial contraction and relaxation.
-
Caption: Experimental workflow for in vitro inotrope assessment.
In Vivo Hemodynamic Assessment in a Heart Failure Model
Objective: To evaluate the effects of an inotropic agent on systemic and cardiac hemodynamics in a clinically relevant animal model of heart failure.
Methodology:
-
Induction of Heart Failure:
-
A heart failure model is established in a suitable animal species (e.g., canines, swine, or rodents). Common methods include:
-
Rapid ventricular pacing: Induces a tachycardia-mediated cardiomyopathy.
-
Coronary artery ligation: Creates a myocardial infarction model.
-
Pressure overload (e.g., transverse aortic constriction): Mimics conditions like aortic stenosis.
-
-
-
Instrumentation and Baseline Measurements:
-
Animals are anesthetized and instrumented for hemodynamic monitoring. This typically includes:
-
Baseline hemodynamic parameters are recorded to establish a pre-treatment state.
-
-
Drug Administration and Monitoring:
-
The inotropic agent is administered, typically as an intravenous infusion, at one or more dose levels.
-
Hemodynamic parameters are continuously monitored and recorded at predefined intervals throughout the drug infusion and for a period afterward to assess the onset, magnitude, and duration of the drug's effects.
-
-
Data Analysis:
-
Key hemodynamic variables are calculated and compared to baseline values, including:
-
Cardiac output/cardiac index.
-
Systemic vascular resistance.
-
Pulmonary vascular resistance.
-
Mean arterial pressure.
-
Pulmonary capillary wedge pressure.
-
Heart rate.
-
-
These data provide a comprehensive in vivo profile of the drug's inotropic and vasoactive properties.
-
Section 4: Conclusion
This compound, as a phosphodiesterase III inhibitor, demonstrates positive inotropic and vasodilatory effects. However, the landscape of inotropic therapies is evolving with the introduction of agents that target novel pathways. Levosimendan offers a dual mechanism of calcium sensitization and vasodilation. Omecamtiv Mecarbil directly enhances myocardial contractility through a novel mechanism of cardiac myosin activation. Istaroxime presents a unique combination of Na+/K+-ATPase inhibition and SERCA2a stimulation.
The choice of an appropriate inotropic agent for further development or clinical application will depend on the specific hemodynamic profile desired and the underlying pathophysiology of the heart failure state. The experimental protocols detailed in this guide provide a framework for the rigorous preclinical and clinical evaluation necessary to compare the performance of these and other emerging inotropic therapies. This comparative guide serves as a foundational resource for researchers and drug development professionals in navigating the selection and benchmarking of next-generation inotropes.
References
- 1. Acute hemodynamic effects and preload-dependent cardiovascular profile of the partial phosphodiesterase inhibitor this compound in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase III inhibitors for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. jwatch.org [jwatch.org]
- 7. youtube.com [youtube.com]
- 8. Comparative Effectiveness and Safety Between Milrinone or Dobutamine as Initial Inotrope Therapy in Cardiogenic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter, randomized, blind comparison of amrinone with milrinone after elective cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of propofol: data from over 25,000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Nanterinone in a Research Environment
Disclaimer: This document provides general guidance on the proper disposal of Nanterinone based on standard laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, researchers must consult their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols in accordance with local, state, and federal regulations.
This compound is identified as a positive inotropic and arterial vasodilating agent and a phosphodiesterase inhibitor.[1][2] The proper disposal of such bioactive compounds is critical to ensure the safety of laboratory personnel and to mitigate environmental impact. The following procedures outline a recommended approach for the handling and disposal of this compound waste in a research setting.
Waste Characterization and Segregation
The first and most critical step in proper chemical disposal is the accurate characterization and segregation of waste streams. All materials that have come into contact with this compound should be considered potentially hazardous.
Table 1: General Laboratory Waste Segregation for this compound-Related Materials
| Waste Stream | Description | Recommended Disposal Container |
| Solid Waste (Potentially Contaminated) | Gloves, bench paper, weigh boats, pipette tips, and other disposable lab supplies contaminated with this compound powder or solutions. | Labeled hazardous solid waste container. |
| Aqueous Waste (Potentially Contaminated) | Solutions containing this compound, including experimental buffers, cell culture media, and rinsing from contaminated glassware. | Labeled hazardous liquid waste container. The pH should be neutral (6-8) before collection. |
| Non-Hazardous Solid Waste | Uncontaminated lab supplies, packaging materials, and general trash. | Standard laboratory trash receptacle. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Puncture-resistant sharps container labeled as hazardous waste. |
| Unused/Expired this compound | Pure this compound powder or solutions that are no longer needed. | Original container, clearly labeled as "Waste" and segregated for hazardous waste pickup. |
Disposal Procedures for this compound Waste
Do not dispose of this compound or this compound-contaminated materials down the drain or in the regular trash. As a bioactive compound, its effects on aquatic life and the environment are not well-documented. Studies on other phosphodiesterase inhibitors have shown their presence in wastewater and variable removal efficiency in treatment plants, underscoring the importance of proper disposal to prevent environmental release.[3]
Experimental Protocol for this compound Waste Disposal:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves when handling this compound and its associated waste.
-
Segregation: As generated, place all this compound-contaminated solid waste into a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste Collection: Collect all aqueous waste containing this compound in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Decontamination: Decontaminate non-disposable glassware and equipment that has come into contact with this compound. A typical procedure involves rinsing with a suitable solvent (such as ethanol or methanol, which should also be collected as hazardous waste), followed by washing with soap and water.
-
Spill Management: In the event of a spill, isolate the area. For small powder spills, gently cover with an absorbent material and carefully sweep into a hazardous waste container. For liquid spills, absorb with a chemical spill pillow or other absorbent material and place in the hazardous waste container.
-
Waste Pickup: Once the hazardous waste containers are full, arrange for pickup and disposal by the institution's EHS department or a licensed hazardous waste contractor.
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision tree for this compound waste disposal.
Caption: Workflow for handling and disposing of this compound.
References
Essential Safety and Handling Guidance for Nanterinone
Disclaimer: Specific safety data for Nanterinone, a cardiotonic agent, is not publicly available. Therefore, this guidance is based on best practices for handling potent pharmaceutical compounds and general information regarding cardiotonic agents. A conservative approach is strongly recommended to ensure personnel safety.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate potential health risks associated with potent cardiovascular compounds. The following provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, it should be handled as a potent compound, which necessitates a high level of containment and personal protection. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection. For all procedures involving this compound powder or solutions, a minimum of OEB 3 precautions should be considered.[1]
| Protection Level | Eye/Face Protection | Skin Protection | Respiratory Protection | Applicable Scenarios |
| OEB 3 (Slightly Toxic) | Safety glasses with side shields or goggles.[1] A face shield should be worn when there is a risk of splashes.[2] | Disposable gown with tight-fitting cuffs, double-gloving with chemotherapy-rated gloves (e.g., nitrile).[2][3] | Half-face respirator with appropriate cartridges for organic vapors and particulates.[1] | Handling of dilute solutions, low-volume transfers in a well-ventilated area. |
| OEB 4 (Potent) | Goggles and a face shield.[2] | Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.[3] Double-gloving with chemotherapy-rated gloves.[2][3] | Powered Air-Purifying Respirator (PAPR).[1] | Weighing and dispensing of powder, preparing stock solutions, procedures with a high risk of aerosol generation. |
| OEB 5 (Highly Potent) | Full face-piece respirator or PAPR with an integrated hood. | Full body protection, such as a "bunny suit" or coveralls with integrated shoe covers.[4] Double-gloving with chemotherapy-rated gloves.[2][3] | Powered Air-Purifying Respirator (PAPR) or a supplied-air respirator. | High-potency applications, large-scale handling of powder, or when engineering controls are not available. |
Note: Gloves should be changed regularly and immediately if contaminated, torn, or punctured.[3] Latex gloves are not recommended due to potential allergenicity and varying chemical resistance.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for ensuring safety when working with this compound.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[5]
-
Containment: For potent compounds, the use of containment systems like glovebox isolators is recommended, especially for handling powders.[6]
Standard Operating Procedures (SOPs):
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE and spill cleanup materials are readily available.
-
Weighing: Weighing of this compound powder should be done in a containment device (e.g., ventilated balance enclosure or glove box). Use a "wet" method for cleaning surfaces after weighing to avoid generating dust.
-
Solution Preparation: Add solvent to the this compound powder slowly to avoid splashing.
-
Administration (in vitro/in vivo): Use appropriate containment and handling procedures to prevent exposure during administration.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be validated for effectiveness.
Disposal Plan: The disposal of this compound and contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.[7]
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, must be segregated as hazardous pharmaceutical waste.[8]
-
Containers: Use clearly labeled, leak-proof hazardous waste containers.[9] For sharps, use designated sharps containers.
-
Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal service.[3] Do not dispose of this compound down the drain or in regular trash.
-
Trace Chemotherapy Waste: Items with trace amounts of this compound, such as empty vials and used gloves, should be disposed of in designated trace chemotherapy waste containers.[9]
By adhering to these guidelines, researchers and laboratory personnel can minimize their risk of exposure and ensure the safe handling and disposal of this compound.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iwaste.epa.gov [iwaste.epa.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. ilcdover.com [ilcdover.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. usbioclean.com [usbioclean.com]
- 9. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
